Product packaging for Heptadecanoic Acid(Cat. No.:CAS No. 63399-94-0)

Heptadecanoic Acid

Cat. No.: B10770028
CAS No.: 63399-94-0
M. Wt: 270.5 g/mol
InChI Key: KEMQGTRYUADPNZ-UHFFFAOYSA-N
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Description

Heptadecanoic acid, also known as margaric acid, is a C17 straight-chain saturated fatty acid that serves as a critical tool in biochemical and nutritional research. Unlike more common even-chain fatty acids, its odd-chain structure provides unique analytical value. It is extensively employed as an internal standard in gas chromatography (GC) and mass spectrometry (MS) for the quantitative analysis of complex lipid profiles, owing to its well-defined retention time and minimal natural abundance in many biological systems. Recent epidemiological and metabolomic studies have highlighted a significant correlation between elevated levels of endogenous odd-chain fatty acids like this compound and a reduced risk of type 2 diabetes and cardiovascular diseases, positioning it as a potential biomarker for metabolic health. In microbiological research, it is utilized to study bacterial fatty acid synthesis and membrane composition. Furthermore, this compound is used in the investigation of lipid metabolism pathways, including alpha-oxidation, and as a precursor for synthesizing various esters and derivatives for material science applications. This high-purity compound is an indispensable reagent for advancing our understanding of lipid biology, disease mechanisms, and metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B10770028 Heptadecanoic Acid CAS No. 63399-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadecanoic acid
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InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)
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InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O
Source PubChem
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Molecular Formula

C17H34O2
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Related CAS

1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt)
Record name Margaric acid
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DSSTOX Substance ID

DTXSID5021596
Record name Heptadecanoic acid
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Molecular Weight

270.5 g/mol
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Physical Description

Liquid, Other Solid, Solid; [Merck Index], Solid
Record name Heptadecanoic acid
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Boiling Point

363.00 to 364.00 °C. @ 760.00 mm Hg
Record name Heptadecanoic acid
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Solubility

4.2 mg/L @ 25 °C (exp)
Record name Heptadecanoic acid
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CAS No.

506-12-7, 63399-94-0, 67701-03-5, 68424-37-3
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Record name Margaric acid
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Record name HEPTADECANOIC ACID
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Melting Point

61.3 °C
Record name Heptadecanoic acid
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Occurrence and Biological Distribution of Heptadecanoic Acid

Natural Occurrence and Biosynthetic Origins of Heptadecanoic Acid

The synthesis and distribution of this compound are multifaceted, with distinct pathways and sources in different life forms.

This compound in Microbial Systems

This compound is naturally present in various bacteria, algae, and other microorganisms. nih.govnih.gov The biosynthesis of odd-chain fatty acids in bacteria differs from the synthesis of even-chain fatty acids. wikipedia.org While even-chain fatty acids are typically built by assembling two-carbon units from acetyl-CoA, the synthesis of odd-chain fatty acids like this compound begins with a three-carbon primer, propionyl-CoA. wikipedia.orgwikipedia.org

Research has demonstrated this microbial capability directly. For instance, in the marine cyanobacterium Synechococcus sp. PCC 7002, the formation of this compound was observed after feeding the cells with pentadecanoic acid (C15:0), indicating an elongation process. researchgate.net Furthermore, gut microbiota play a role in the availability of odd-chain fatty acids in mammals. mdpi.comnih.gov Studies in mice have shown that the microbial status of the gut can influence the levels of this compound in the liver, suggesting a direct link between gut bacteria and host C17:0 levels. mdpi.com In humans, specific gut microbes have been correlated with fecal concentrations of this compound; for example, a significant negative correlation was found between this compound and the bacteria Erysipelotrichaceae_UCG-003. nih.gov

This compound in Plant Lipids

This compound is generally uncommon in most natural vegetable and plant fats, typically being found only in trace amounts if at all. atamanchemicals.comcreative-proteomics.com However, there are exceptions where it is present in more notable, though still minor, concentrations. For example, the fat extracted from the fruit of the durian species Durio graveolens contains approximately 2.2% this compound. atamanchemicals.com It has also been identified as a constituent of the trunkwood and bark of Erythrina crista-galli. foodb.ca While research into genetically engineering plants to produce unusual fatty acids is ongoing, natural plant lipids are not considered a significant source of this compound. creative-proteomics.comaocs.org

This compound in Animal Tissues and Secretions

In the animal kingdom, this compound is found in various tissues and secretions, primarily originating from dietary sources or endogenous synthesis. foodb.camdpi.com It has been identified in the tissues of mammals, marine organisms, and even in the glandular secretions of some animals, where it can act as a semiochemical or pheromone. foodb.caatamanchemicals.com For instance, it is found in the subcaudal gland secretions of the European badger (Meles meles) and the occipital gland secretions of male Bactrian camels (Camelus bactrianus). foodb.ca

Ruminant-Derived this compound

The most well-known dietary source of this compound is ruminant fat, found in products like meat and dairy. atamankimya.comatamanchemicals.com It is produced by the microbial fermentation of dietary fibers in the rumen of animals such as cows, sheep, and goats. atamankimya.comnih.gov These gut microbes synthesize odd-chain fatty acids, which are then absorbed by the animal and incorporated into their fat and milk. atamankimya.com Consequently, this compound is considered a reliable biomarker for the intake of dairy fat in humans. foodb.caresearchgate.net The concentration in these products, while significant enough to be a marker, remains a minor component of the total fat content. atamankimya.comfoodb.ca

Table 1: Percentage of this compound in Ruminant-Derived Products

ProductPercentage of Total Fat
Milk Fat0.61% atamankimya.comfoodb.caatamanchemicals.com
Ruminant Meat Fat0.83% atamankimya.comfoodb.caatamanchemicals.com
Marine Organism-Derived this compound

This compound is also present in a variety of marine organisms. atamankimya.com Studies analyzing the fatty acid profiles of seafood have consistently identified its presence. One study of 34 marine fish species from the Mediterranean Sea found that this compound constituted between 0.31% and 1.84% of the total fatty acids. nih.gov A similar study of 13 seafood species from the Northeastern Mediterranean reported a range of 0.67% to 2.23%. scielo.br

Certain fish, such as mullet, have been noted to contain relatively high levels of this fatty acid. sciencedaily.com Research involving bottlenose dolphins highlighted the metabolic significance of marine-derived this compound. milkgenomics.orgnih.gov In these studies, dolphins with higher blood levels of this compound showed better metabolic health, and increasing their dietary intake of C17:0-rich fish was associated with an alleviation of metabolic syndrome indicators. sciencedaily.comnih.gov

Table 2: this compound Content in Marine Seafood

SourcePercentage Range of Total Fatty Acids
34 Mediterranean Marine Fish Species0.31% - 1.84% nih.gov
13 Northeastern Mediterranean Seafood Species0.67% - 2.23% scielo.br
Endogenous this compound Synthesis in Mammals

While dietary intake, particularly from ruminant products, is a primary source of this compound, evidence shows that mammals can also synthesize it endogenously. nih.govmdpi.com This endogenous production is important, as circulating levels of C17:0 have been linked to metabolic health outcomes independent of dietary contributions. mdpi.com

There are two main proposed pathways for its synthesis in mammals:

Elongation of Propionic Acid: Similar to the microbial pathway, mammals can use propionyl-CoA as a building block. nih.gov Propionyl-CoA is derived from the breakdown of certain amino acids (valine, isoleucine, methionine, and threonine) and from the fermentation of dietary fiber by gut bacteria. nih.govresearchgate.net This propionyl-CoA can then be elongated to form longer odd-chain fatty acids, including this compound. nih.gov

Alpha-Oxidation of Longer Fatty Acids: Another significant pathway is the alpha-oxidation of very long-chain fatty acids. nih.govmdpi.com This process involves the shortening of a fatty acid by one carbon atom at a time and occurs within cellular organelles called peroxisomes. mdpi.comresearchgate.net Specifically, the breakdown of phytanic acid, a branched-chain fatty acid obtained from the diet (primarily from dairy fat and the meat of ruminants), can lead to the production of propionyl-CoA, which can then be used for synthesis. nih.gov

Compelling evidence for the alpha-oxidation pathway comes from studies on mice lacking the peroxisomal enzyme 2-hydroxyacyl-CoA lyase (HACL1). mdpi.comresearchgate.net These mice showed significantly lower levels of this compound in their plasma (~26% lower) and liver (~22% lower) compared to control mice, directly linking this enzyme and the alpha-oxidation pathway to the endogenous biosynthesis of C17:0. mdpi.com

Quantitative Distribution of this compound in Biological Matrices

The concentration of this compound varies significantly across different biological tissues and fluids, reflecting its exogenous origins and subsequent metabolic pathways.

Tissue-Specific Concentrations of this compound

This compound is found in various tissues, with its concentration often being a marker for the intake of certain dietary fats. atamanchemicals.com It has been detected in adipose tissue, liver, and even brain tissue. nih.govnih.gov

Adipose Tissue: The content of this compound in subcutaneous adipose tissue is considered a reliable biological marker for long-term milk fat consumption in populations with high dairy intake. atamanchemicals.com In rainbow trout, the highest concentration of carbon-14, following administration of [14C]heptadecane which is oxidized to this compound, was found in adipose tissue. nih.gov

Liver: The liver plays a crucial role in the metabolism of this compound. Studies on isolated rat livers have shown that this fatty acid is rapidly taken up and incorporated into liver lipids. nih.gov In rainbow trout, after adipose tissue, the liver showed the next highest concentration of radioactivity derived from heptadecane (B57597). nih.gov

Brain Tissue: this compound can cross the blood-brain barrier and accumulate in the brain. snmjournals.org It can be elongated into very-long-chain fatty acids which are components of glycosphingolipids, particularly abundant in brain tissue. researchgate.net

Other Tissues: The presence of this compound has also been noted in buccal cells and is believed to be incorporated into most, if not all, human tissues. nih.gov Animal studies support this widespread distribution. nih.gov

This compound Levels in Biofluids (e.g., plasma, serum, urine)

The levels of this compound in biofluids are frequently used as biomarkers for dietary intake and are associated with various metabolic states.

Plasma and Serum: this compound is present in human plasma and serum, where its concentration can be influenced by diet. google.comlipidmaps.org It is often used as an internal standard in the quantitative analysis of fatty acids, although its endogenous presence can complicate this application. lipidmaps.orgnih.gov In a study of men, the proportion of this compound in serum phospholipids (B1166683) was found to be 0.46 ± 0.09% of total fatty acids. ahajournals.org Another study suggests that a level below 0.4% of total fatty acids in serum or plasma may indicate a risk for metabolic syndrome. google.com Research has shown that plasma levels of this compound increase with higher consumption of dairy products. researchgate.net

Erythrocyte Membranes: The fatty acid composition of red blood cell (RBC) membranes also reflects dietary intake, and this compound has been measured in this context. researchgate.net Interestingly, concentrations of this compound in the RBCs of vegans have been found to be as high as in individuals who consume dairy fat, suggesting endogenous production or other dietary sources. nih.gov

Urine: While less commonly reported for this compound itself, diagnostic tests can be performed on urine to monitor its levels. google.com

Dietary Influences on this compound Distribution and Homeostasis

The primary source of this compound in the human diet is from ruminant fats, such as those found in milk, butter, cheese, and meat. atamanchemicals.comatamankimya.com

Ruminant Products: this compound constitutes approximately 0.61% of milk fat and 0.83% of ruminant meat fat. atamanchemicals.com Its presence is due to the biohydrogenation of dietary unsaturated fatty acids by microbes in the rumen of animals like cows and sheep. atamanchemicals.comhealthmatters.io

Other Dietary Sources: Trace amounts of this compound can also be found in some fish oils and certain plants. atamankimya.com For example, it comprises 2.2% of the fats from the fruit of the durian species Durio graveolens. atamankimya.com

Endogenous Production: There is evidence for the endogenous synthesis of this compound. The human gut microbiome can produce propionate (B1217596), a precursor for odd-chain fatty acids. atamanchemicals.comhealthmatters.io This may explain the presence of this compound in individuals on a vegan diet. nih.gov The ratio of pentadecanoic acid (C15:0) to this compound in human plasma (approximately 1:2) differs from that in dairy fat (roughly 2:1), further supporting the existence of an endogenous production pathway. researchgate.net

This compound in Complex Lipid Classes

Once absorbed or synthesized, this compound is incorporated into more complex lipid molecules, playing a structural and metabolic role.

Incorporation into Phospholipids

This compound is integrated into phospholipids, which are essential components of cell membranes.

Membrane Composition: In Escherichia coli, for instance, exogenous this compound can be incorporated into membrane phospholipids to compensate for reduced synthesis of other saturated fatty acids under certain conditions. nih.gov

Plasma Phospholipids: In human plasma, this compound is found in the phospholipid fraction. ahajournals.orgmdpi.com The proportion of this compound in serum phospholipids has been measured at approximately 0.46% of total phospholipid fatty acids. ahajournals.org The concentration of this compound in plasma phospholipids is often used as a biomarker for dairy fat intake. nih.govresearchgate.net

Tissue Phospholipids: In rainbow trout, this compound derived from heptadecane was found to be incorporated into phospholipids in the liver and adipose tissue. nih.gov

Esterification into Triglycerides and Cholesterol Esters

This compound is also esterified to form triglycerides (also known as triacylglycerols) and cholesterol esters, which are involved in energy storage and transport.

Triglycerides: Studies with isolated rat livers have demonstrated that this compound is rapidly incorporated into triglycerides. nih.gov This includes the formation of triheptadecanoylglycerol (a triglyceride containing three this compound molecules) as well as heterogeneous triglycerides containing one or two molecules of this compound alongside other fatty acids. nih.gov These triglycerides are then secreted into the circulating medium. nih.gov In human plasma, this compound in the triglyceride fraction can also serve as a biomarker for dairy consumption. mdpi.com

Cholesterol Esters: this compound is also found esterified to cholesterol. nih.govahajournals.org In a study of men, the proportion of this compound in serum cholesterol esters was found to be very low, with a mean of 0.10 ± 0.02% of total cholesterol ester fatty acids. ahajournals.org The levels in cholesterol esters were lower than in phospholipids. ahajournals.org

Association with Sphingolipids and Glycolipids

This compound (C17:0), an odd-chain saturated fatty acid, is not only a dietary biomarker but also a participant in complex lipid metabolism, including its incorporation into sphingolipids and glycolipids. While less common than even-chain fatty acids like palmitic acid (C16:0) or stearic acid (C18:0), its presence in these structures is significant and has been observed in various biological systems, from bacteria to mammals and even in host-virus interactions.

Sphingolipids are a class of lipids containing a backbone of a sphingoid base, to which a fatty acid is attached via an amide linkage, forming a ceramide. nih.govmdpi.com Ceramides (B1148491) serve as the structural hub for more complex sphingolipids, including sphingomyelins and a diverse array of glycosphingolipids (GSLs). nih.gov Glycolipids, a broader category that includes GSLs, are lipids with a carbohydrate attached by a glycosidic bond. avantiresearch.com The fatty acid component of these molecules, including this compound, contributes to their structural diversity and biological function. mdpi.com

The synthesis of sphingolipids begins with the condensation of serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). While mammalian SPT preferentially uses palmitoyl-CoA (C16:0), it can also utilize other fatty acyl-CoAs, including pentadecanoyl-CoA (C15:0) and heptadecanoyl-CoA (C17:0), leading to the formation of odd-chain sphingoid bases. nih.gov These can then be acylated, sometimes with another this compound molecule, to form ceramides and subsequently more complex sphingolipids and glycolipids. nih.govresearchgate.net

Research has highlighted specific instances where this compound is a key component of these complex lipids. In the marine alga Emiliania huxleyi, infection by the EhV virus triggers a significant shift in sphingolipid metabolism. pnas.org The virus utilizes its own SPT, which leads to the production of unique viral glycosphingolipids containing an unusual hydroxylated C17 sphingoid base (t17:0). pnas.org These virus-specific glycolipids are essential for viral assembly and infectivity, demonstrating a unique role for C17-based sphingolipids in pathogenesis. pnas.org

In bacteria, this compound is also a notable component of glycolipids. Structural analysis of the thermophilic bacterium Thermus thermophilus HB8 revealed that iso-heptadecanoic acid is a predominant fatty acid in both its neutral and acidic glycolipids. nih.govresearchgate.net The presence of these iso-type long-chain fatty acids is suggested to be important for the thermal stability of the bacterium's membranes. nih.gov

Furthermore, synthetic sphingolipids containing this compound, such as C17:0 ceramide and C17:0 GD1a ganglioside, serve as critical tools in lipidomic research. avantiresearch.comnih.gov Because C17:0 is relatively rare in many mammalian systems, these compounds are often used as internal standards for the accurate quantification of various sphingolipid species in complex biological samples by mass spectrometry. nih.govnih.gov This application underscores the importance of C17-containing lipids in analytical biochemistry.

The incorporation of this compound can also be seen in the context of broader metabolic pathways. Odd-chain fatty acids like C17:0 can be elongated to form very-long-chain fatty acids (VLCFAs), which are then found in glycosphingolipids, particularly in brain tissue. nih.govresearchgate.net Conversely, these VLCFAs can be broken down to produce C17:0. nih.govresearchgate.net

Table 1: Occurrence and Significance of this compound in Specific Sphingolipids and Glycolipids

Organism/ContextSpecific Lipid ClassForm of this compoundSignificance/FindingCitation
Emiliania huxleyi / EhV VirusViral GlycosphingolipidsC17 sphingoid base (t17:0)A virus-encoded enzyme shifts host metabolism to produce unique C17-based glycolipids essential for viral assembly. pnas.org
Thermus thermophilus HB8Neutral & Acidic GlycolipidsIso-heptadecanoic acidA predominant fatty acyl group in the bacterium's glycolipids, likely contributing to membrane thermal stability. nih.govresearchgate.net
Lipidomic ResearchCeramides, GangliosidesC17:0 fatty acyl chainUsed as an internal standard (e.g., C17:0 ceramide, C17:0 GD1a) for quantification due to its low natural abundance in many samples. avantiresearch.comnih.govnih.gov
Mammalian Brain TissueGlycosphingolipidsElongated from C17:0This compound can be elongated into very-long-chain fatty acids that are incorporated into complex brain glycolipids. nih.govresearchgate.net

Table 2: Fatty Acid Composition of an Acidic Glycolipid (AGL-B) from Thermus thermophilus HB8

Fatty AcidRelative Molar Ratio
Iso-pentadecanoic acidPredominant
Iso-heptadecanoic acidPredominant

Source: Adapted from structural characterization studies of glycolipids from Thermus thermophilus HB8. researchgate.net

Biosynthesis, Metabolism, and Turnover of Heptadecanoic Acid

De Novo Synthesis Pathways for Odd-Chain Fatty Acids

De novo synthesis is the creation of complex molecules from simple precursors. While the body's primary mechanism for fatty acid synthesis produces even-chain fatty acids, the synthesis of odd-chain fatty acids like heptadecanoic acid can also occur. wikipedia.orgnih.gov This process predominantly takes place in the cytoplasm and involves key enzymes like acetyl-CoA carboxylase and fatty acid synthase. nih.gov

The synthesis of odd-chain fatty acids begins with a different starting molecule compared to even-chain fatty acids. wikipedia.orgresearchgate.net Instead of acetyl-CoA (a two-carbon molecule), the primer for OCFA synthesis is propionyl-CoA, a three-carbon compound. wikipedia.orgtandfonline.com Propionyl-CoA can be derived from several sources, including the fermentation of dietary fiber by gut microbiota, and the breakdown of certain amino acids like valine, isoleucine, methionine, and threonine. nih.govwikipedia.org In individuals with genetic disorders such as propionic acidemia, where the breakdown of propionyl-CoA is blocked, elevated levels of odd-chain fatty acids, including pentadecanoic acid (C15:0) and this compound (C17:0), are observed, providing strong evidence for this synthetic pathway. nih.gov

Once propionyl-CoA is available, the multi-enzyme complex known as fatty acid synthase (FAS) catalyzes the elongation of the carbon chain. frontiersin.orgresearchgate.net The FAS system repeatedly adds two-carbon units, which are derived from malonyl-CoA. diva-portal.org This process involves a cycle of condensation, reduction, dehydration, and another reduction. For this compound, the synthesis starts with one molecule of propionyl-CoA, followed by seven cycles of elongation, each adding a two-carbon unit from malonyl-CoA. This results in the final 17-carbon saturated fatty acid. nih.gov Studies with Brevibacterium ammoniagenes have shown that when propionyl-CoA is used as the primer, the fatty acid synthase produces this compound. nih.gov

This compound can also be formed through the modification of other fatty acids.

Chain Elongation: Shorter odd-chain fatty acids, such as pentadecanoic acid (15:0), can be elongated to form this compound (17:0). nih.govnih.gov This elongation process occurs primarily in the endoplasmic reticulum and involves a separate set of enzymes from the de novo synthesis pathway in the cytosol. wikipedia.orgdiva-portal.org

Chain Shortening: Conversely, very-long-chain odd-chain fatty acids (e.g., 23:0 or 25:0) can be shortened through a process of peroxisomal oxidation to yield this compound. nih.govnih.gov Another potential, though less common, pathway is α-oxidation, where one carbon is removed from the carboxyl end of a fatty acid. nih.govmdpi.comcabidigitallibrary.org This process can convert an even-chain fatty acid into an odd-chain fatty acid. researchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme/ComplexRoleCellular Location
Propionyl-CoA CarboxylaseConverts propionate (B1217596) to propionyl-CoA (in some pathways)Mitochondria
Acetyl-CoA CarboxylaseConverts acetyl-CoA to malonyl-CoA (provides elongation units)Cytosol
Fatty Acid Synthase (FAS)Catalyzes the de novo synthesis of fatty acidsCytosol
Elongases (ELOVL)Elongate existing fatty acid chainsEndoplasmic Reticulum

Catabolism and Beta-Oxidation of this compound

The breakdown of this compound for energy production occurs through beta-oxidation, a process that systematically shortens the fatty acid chain. nih.gov This catabolic process occurs in both the mitochondria and peroxisomes. nih.govwikipedia.org

The primary site for the beta-oxidation of most fatty acids is the mitochondrion. reactome.org The process for odd-chain fatty acids is similar to that for even-chain fatty acids for most of the cycles. nih.gov Heptadecanoyl-CoA (the activated form of this compound) undergoes a repeated four-step cycle: oxidation, hydration, oxidation, and thiolysis. reactome.orglibretexts.org Each cycle removes a two-carbon unit in the form of acetyl-CoA.

For this compound (a C17 fatty acid), this process repeats for seven cycles. snmjournals.org These seven cycles produce seven molecules of acetyl-CoA. The final step leaves a three-carbon molecule, propionyl-CoA, instead of the two-carbon acetyl-CoA that results from the final cycle of even-chain fatty acid oxidation. nih.govlibretexts.orgaklectures.com This propionyl-CoA can then be converted in a three-step enzymatic process into succinyl-CoA, which can enter the citric acid cycle to be used for energy production. nih.govlibretexts.orgaklectures.com

Table 2: Products of Mitochondrial Beta-Oxidation of this compound

Starting MoleculeNumber of CyclesProductsFinal Product
Heptadecanoyl-CoA (C17)77 Acetyl-CoA, 7 FADH₂, 7 NADH1 Propionyl-CoA

Peroxisomes also possess a beta-oxidation pathway. This pathway is particularly important for the initial breakdown of very-long-chain fatty acids (VLCFAs) (those with 22 or more carbons) and branched-chain fatty acids. wikipedia.orgaklectures.com While this compound is not a VLCFA, peroxisomal oxidation can contribute to its breakdown. The process in peroxisomes is similar to that in mitochondria but with some key differences. For instance, the initial oxidation step is catalyzed by a FAD-dependent acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). encyclopedia.pub This is different from the mitochondrial pathway where electrons are transferred to the electron transport chain to produce ATP. wikipedia.org The peroxisomal pathway typically shortens fatty acids until they are of a medium-chain length (like octanoyl-CoA), at which point they are transported to the mitochondria for the completion of beta-oxidation. wikipedia.orgaklectures.com

Fate of Propionyl-CoA from Odd-Chain Fatty Acid Catabolism (e.g., succinyl-CoA pathway)

The catabolism of this compound, an odd-chain fatty acid with 17 carbon atoms, proceeds via the mitochondrial beta-oxidation pathway. This process sequentially removes two-carbon units in the form of acetyl-CoA. However, the final round of oxidation of a five-carbon chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon compound nih.gov. Unlike acetyl-CoA, which can directly enter the citric acid cycle, propionyl-CoA must undergo a specific three-step enzymatic conversion to become succinyl-CoA, an intermediate of the citric acid cycle sketchy.comaklectures.comyoutube.com. This pathway ensures that all carbon atoms from odd-chain fatty acids can be utilized for energy production or gluconeogenesis.

The conversion process involves the following key enzymes and reactions:

Carboxylation of Propionyl-CoA: The first step is catalyzed by propionyl-CoA carboxylase , a biotin-dependent enzyme. This enzyme adds a carboxyl group to propionyl-CoA, using bicarbonate (HCO₃⁻) as the carbon source and requiring ATP for energy. The product of this reaction is D-methylmalonyl-CoA sketchy.comwikipedia.org.

Isomerization of D-methylmalonyl-CoA: The D-isomer of methylmalonyl-CoA is then converted to its L-isomer, L-methylmalonyl-CoA. This epimerization reaction is catalyzed by the enzyme methylmalonyl-CoA epimerase (also known as methylmalonyl-CoA racemase) sketchy.comaklectures.comwikipedia.org.

Conversion to Succinyl-CoA: The final step involves the intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA. This reaction is catalyzed by methylmalonyl-CoA mutase , an enzyme that notably requires vitamin B12 (specifically, deoxyadenosylcobalamin) as a cofactor aklectures.comwikipedia.org.

Once formed, succinyl-CoA can enter the citric acid cycle directly, where it is further metabolized to contribute to the generation of ATP sketchy.comyoutube.com. This anaplerotic function of replenishing citric acid cycle intermediates is a key metabolic feature of odd-chain fatty acids like this compound, distinguishing them from even-chain fatty acids which only produce acetyl-CoA oup.comresearchgate.net.

Table 1: Enzymes in the Conversion of Propionyl-CoA to Succinyl-CoA

Enzyme Reaction Catalyzed Required Cofactor(s)
Propionyl-CoA Carboxylase Propionyl-CoA + HCO₃⁻ + ATP → D-Methylmalonyl-CoA + ADP + Pi Biotin (Vitamin B7), ATP
Methylmalonyl-CoA Epimerase D-Methylmalonyl-CoA ↔ L-Methylmalonyl-CoA -
Methylmalonyl-CoA Mutase L-Methylmalonyl-CoA → Succinyl-CoA Vitamin B12 (Deoxyadenosylcobalamin)

Regulation of this compound Metabolism

The metabolic fate of this compound is tightly regulated by a multi-layered system that responds to the cell's energy status and systemic hormonal signals. This regulation occurs at the transcriptional, hormonal, and post-translational levels.

Transcriptional Regulation of Enzymes Involved in this compound Metabolism

The expression of genes encoding the enzymes for fatty acid metabolism is controlled by key transcription factors that act as metabolic sensors. Two major families of transcription factors are central to this regulation:

Peroxisome Proliferator-Activated Receptors (PPARs): The PPARα isoform is a key regulator of fatty acid catabolism nih.govnih.govresearchgate.net. Activated by fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes nih.govfrontiersin.org. This binding upregulates the transcription of genes involved in fatty acid uptake, activation, and mitochondrial beta-oxidation nih.gov. Thus, in states of high fatty acid availability, PPARα promotes the expression of the enzymatic machinery needed to oxidize this compound.

Sterol Regulatory Element-Binding Proteins (SREBPs): The SREBP-1c isoform is a primary regulator of lipogenesis, controlling the transcription of genes involved in fatty acid and triglyceride synthesis nih.govnih.govresearchgate.net. When cellular energy levels are high, SREBP-1c is activated and increases the expression of enzymes like acetyl-CoA carboxylase and fatty acid synthase frontiersin.org. The activity of SREBP-1c is generally opposed to that of PPARα, ensuring a reciprocal regulation of fatty acid synthesis and degradation nih.gov.

Table 2: Key Transcriptional Regulators of Fatty Acid Metabolism

Transcription Factor Primary Function Activated By Metabolic Pathway Promoted
PPARα Senses fatty acid levels Fatty acids, fibrates Fatty Acid Oxidation (Catabolism)
SREBP-1c Senses high energy/insulin (B600854) levels Insulin, high glucose Fatty Acid Synthesis (Anabolism)

Hormonal and Nutritional Modulators of this compound Metabolic Pathways

Systemic metabolism is coordinated by hormones that signal the body's nutritional state, directly impacting whether this compound is oxidized for energy or stored.

Insulin: Released from the pancreas in the fed state (high blood glucose), insulin is an anabolic hormone youtube.comnih.gov. It promotes the uptake and storage of nutrients. In the context of fatty acid metabolism, insulin stimulates lipogenesis by activating SREBP-1c and promoting the dephosphorylation (activation) of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis youtube.compku.edu.cn. Simultaneously, insulin inhibits lipolysis (the breakdown of stored fat) and fatty acid oxidation youtube.comutah.edu. Therefore, under high insulin conditions, this compound is more likely to be directed towards storage as triacylglycerols.

Glucagon and Catecholamines (Epinephrine): Released during fasting or stress, these catabolic hormones signal the need to mobilize energy stores nih.govyoutube.com. Glucagon activates protein kinase A, which phosphorylates and inactivates ACC, thereby inhibiting fatty acid synthesis youtube.com. This inhibition reduces the level of malonyl-CoA, which in turn relieves the inhibition on carnitine palmitoyltransferase I (CPT-I), allowing fatty acids like heptadecanoyl-CoA to enter the mitochondria for beta-oxidation utah.edu. Glucagon also activates hormone-sensitive lipase in adipose tissue, releasing fatty acids into circulation to be used as fuel by other tissues utah.edu.

Post-Translational Modifications Affecting this compound Metabolizing Enzymes

The activity of metabolic enzymes can be rapidly modulated by post-translational modifications (PTMs), which are covalent changes made to proteins after their synthesis wikipedia.org. These modifications provide a faster level of control than transcriptional regulation.

Phosphorylation: As mentioned above, phosphorylation is a critical PTM in fatty acid metabolism. The key regulatory enzyme, acetyl-CoA carboxylase (ACC) , is a primary example. In response to glucagon, AMP-activated protein kinase (AMPK) phosphorylates ACC, leading to its inactivation. This blocks the synthesis of malonyl-CoA, thereby promoting the beta-oxidation of fatty acids like this compound frontiersin.orgyoutube.com. Conversely, insulin signaling leads to the dephosphorylation and activation of ACC by protein phosphatases youtube.com.

Acylation: Emerging research indicates that other PTMs, such as acetylation, succinylation, and malonylation, play significant roles in regulating metabolic enzymes nih.govdoaj.org. These modifications can alter an enzyme's activity, stability, or localization. For instance, many mitochondrial enzymes involved in fatty acid oxidation and the citric acid cycle are subject to lysine (B10760008) acylation nih.gov. An accumulation of metabolites like propionyl-CoA can lead to non-enzymatic propionylation of proteins, which may alter their function, though specific regulatory roles are still under investigation creative-proteomics.com.

Biological Roles and Molecular Mechanisms of Heptadecanoic Acid

Heptadecanoic Acid in Cellular Membrane Biology

Influence on Membrane Fluidity and Permeability

Membrane fluidity is a measure of the viscosity of the lipid bilayer and is crucial for cellular functions. wikipedia.orgnih.gov It is largely determined by the length and degree of saturation of the fatty acyl chains within membrane phospholipids (B1166683). nih.govgatech.edu Generally, long-chain saturated fatty acids pack tightly, increasing van der Waals forces and making the membrane more rigid (less fluid). nih.gov In contrast, unsaturated fatty acids introduce "kinks" in the acyl chains, disrupting tight packing and increasing fluidity. wikipedia.orgnih.gov

Odd-chain saturated fatty acids like this compound (C17:0) represent a unique case. Due to their odd number of carbons, they disrupt the highly ordered packing of adjacent even-chained fatty acids, which are more common in membranes. researchgate.net This disruption can lead to an increase in membrane fluidity, an effect that is somewhat analogous to the fluidizing effect of unsaturated fatty acids. researchgate.net This contrasts with even-chain saturated fatty acids, which are known to decrease membrane fluidity. nih.gov

Alterations in membrane properties, including fluidity and permeability, can have significant functional consequences. For instance, research on multidrug-resistant cancer cells (CHRC5) has shown that enriching the growth media with this compound can alter membrane biophysical properties. nih.gov This alteration resulted in an increased accumulation of the chemotherapy drug vinblastine (B1199706), restoring uptake to levels seen in non-resistant parental cells. nih.gov This suggests that the incorporation of this compound into the cell membrane modifies its permeability and potentially the function of drug efflux pumps, such as P-glycoprotein. nih.gov Interestingly, both membrane rigidifying agents (like stearic acid) and fluidizing agents (like linoleic acid) were also found to increase drug uptake, indicating that any perturbation from the optimal membrane state can impact the function of membrane transporters. nih.gov

Table 1: Effect of Fatty Acid Supplementation on Drug Accumulation in a Multidrug-Resistant Cell Line
ConditionDescriptionEffect on Vinblastine Accumulation in CHRC5 CellsReference
ControlStandard growth mediaLow (Resistant Phenotype) nih.gov
This compound (C17:0) EnrichedSaturated odd-chain fatty acid supplementationIncreased to levels of non-resistant cells nih.gov
Stearic Acid (C18:0) EnrichedSaturated even-chain fatty acid (rigidifying agent)Significantly increased nih.gov
Linoleic Acid (C18:2) EnrichedUnsaturated fatty acid (fluidizing agent)Significantly increased nih.gov

Effects on Lipid Raft Formation and Dynamics

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and phospholipids containing saturated fatty acyl chains. sop.org.twmdpi.com These domains are more ordered and tightly packed than the surrounding bilayer and serve as platforms for organizing signal transduction molecules. wustl.edu

The incorporation of different fatty acids can modulate the composition and stability of lipid rafts. Polyunsaturated fatty acids (PUFAs), for example, can displace signaling proteins from rafts and reduce raft formation due to steric incompatibility with cholesterol. sop.org.twaai.orgacs.org Conversely, saturated fatty acids are generally favored in the ordered environment of lipid rafts. wustl.edu

This compound, as a saturated fatty acid, can be incorporated into membrane lipids. It is often used as an internal standard in the analysis of lipids extracted from raft and non-raft fractions, implying its presence within these domains. aai.orgaai.org However, its odd-chain structure may introduce subtle perturbations in the highly organized packing of raft lipids, which are dominated by even-chain fatty acids like palmitic acid. While direct studies on how this compound specifically affects lipid raft dynamics are limited, it is known that changes in the saturated fatty acid content of rafts can alter their properties. For instance, glucocorticoid treatment can decrease the proportion of saturated fatty acids in T-cell lipid rafts, leading to increased fluidity and displacement of key signaling proteins. aai.org The integration of trans fatty acids like elaidic acid has been shown to occur preferentially in lipid rafts, where they can then modulate signaling pathways. spandidos-publications.com It is plausible that this compound's incorporation could similarly influence the local lipid environment and the function of raft-associated proteins.

Modulation of Membrane Protein Function via Lipid Microenvironment

The function of many integral and membrane-associated proteins is exquisitely sensitive to the biophysical properties of the surrounding lipid bilayer. laminarpharma.comfrontiersin.org Changes in membrane thickness, curvature, and fluidity can allosterically regulate protein conformation and activity. mdpi.com

As established, this compound can alter membrane fluidity and permeability. nih.gov Such modifications to the lipid microenvironment can directly impact the function of membrane proteins. laminarpharma.com The example of this compound reversing drug resistance by increasing vinblastine accumulation is a prime demonstration of modulating a membrane transport protein's effective function. nih.gov

Furthermore, the activity of various receptors, ion channels, and enzymes is regulated by their partitioning into or out of lipid rafts. sop.org.tw By potentially altering the stability or composition of these microdomains, this compound can indirectly influence the signaling cascades that are initiated at rafts. For example, the function of G-proteins and their effector enzymes can be modulated by the fatty acid composition of the membrane. laminarpharma.com Therefore, the incorporation of this compound into cellular membranes serves as a mechanism to fine-tune the function of resident proteins by altering the physical state of their lipid environment. nih.gov

This compound as a Precursor for Bioactive Lipids

Beyond its structural role in membranes, this compound can also serve as a substrate for the synthesis of other important lipid molecules.

Generation of this compound-Derived Eicosanoids (if applicable, e.g., via desaturation/elongation)

Eicosanoids are a large family of potent signaling molecules, including prostaglandins, thromboxanes, and leukotrienes, that regulate processes like inflammation and immunity. metwarebio.com They are primarily synthesized from 20-carbon (eicosa-) polyunsaturated fatty acids, such as arachidonic acid (C20:4, n-6) and eicosapentaenoic acid (C20:5, n-3). nih.govcore.ac.ukthemedicalbiochemistrypage.org

This compound is a 17-carbon saturated fatty acid and therefore cannot be a direct precursor for the 20-carbon eicosanoids. snmjournals.org For it to contribute to eicosanoid synthesis, it would need to undergo chain elongation. Fatty acid elongation systems, catalyzed by enzymes known as ELOVLs (Elongation of Very Long-chain fatty acids), add two-carbon units to a fatty acid chain. cambridge.org Research has shown that human ELOVL6 can elongate C13:0 and C15:0, and ELOVL7 shows modest activity for elongating C15:0 to C17:0. cambridge.org However, studies have not detected significant elongation of this compound (C17:0) to a C19:0 fatty acid. cambridge.org Consequently, a subsequent elongation to a C21 fatty acid, let alone desaturation and conversion to a C20 eicosanoid precursor, is not a recognized metabolic pathway. Therefore, the generation of this compound-derived eicosanoids is not considered a significant biological role of this fatty acid.

Role in Sphingolipid and Glycolipid Synthesis Pathways

A more significant role for this compound as a precursor lies in the synthesis of complex lipids like sphingolipids and glycolipids. These molecules are integral components of cell membranes, particularly in nervous tissue, and are involved in cell recognition and signaling. nih.govresearchgate.net

The core structure of these lipids is ceramide, which consists of a sphingoid base N-acylated with a fatty acid. embopress.orgfrontiersin.org The enzymes responsible for this acylation are the ceramide synthases (CerS), a family of six enzymes in mammals, each with a distinct preference for fatty acids of a specific chain length. nih.govfrontiersin.org For example, CerS5 and CerS6 prefer C16 fatty acids, while CerS2 prefers very-long-chain (C22-C24) fatty acids. nih.govfrontiersin.org

Odd-chain fatty acids, including this compound, can be utilized in these pathways. nih.govresearchgate.net They can be incorporated into ceramides (B1148491), which then form the backbone of various sphingolipids and glycolipids. umich.edunih.gov Furthermore, this compound can act as a substrate for elongation enzymes to produce odd-numbered very-long-chain fatty acids (VLCFAs), such as tricosanoic acid (C23:0) and pentacosanoic acid (C25:0). nih.govresearchgate.net These odd-chain VLCFAs are characteristic components of glycosphingolipids found in specific tissues, most notably the brain. nih.govresearchgate.net The synthesis of these odd-numbered VLCFAs from intermediate-length odd-chain fatty acids like C17:0 has been demonstrated in rat brain. nih.gov

Table 2: this compound in the Synthesis of Complex Lipids
Metabolic ProcessDescriptionResulting ProductsKey Tissues/OrganismsReference
Chain ElongationServes as a substrate for elongase enzymes.Odd-numbered very-long-chain fatty acids (e.g., C23:0, C25:0).Brain nih.govresearchgate.net
Glycolipid SynthesisIncorporated as the acyl chain in glycolipids.Glycolipids containing C17:0 acyl chains (e.g., in acylated inositol (B14025) mannosides).Propionic acid bacteria nih.gov
Glycosphingolipid SynthesisIncorporated (often after elongation) into the ceramide backbone of glycosphingolipids.Cerebrosides, sulfatides, and gangliosides with odd-numbered acyl chains.Nervous tissue (brain) nih.govumich.edu

Signaling Functions and Receptor Interactions of this compound

This compound (C17:0), a saturated odd-chain fatty acid, participates in cellular signaling through various mechanisms, including interactions with cell surface and nuclear receptors. These interactions can trigger downstream signaling cascades that influence a range of physiological processes.

This compound, as a long-chain fatty acid, is recognized by a class of G protein-coupled receptors (GPCRs) known as free fatty acid receptors (FFARs). wikipedia.org These receptors are crucial for sensing the levels of fatty acids and initiating metabolic and inflammatory responses. wikipedia.org The primary FFARs that bind to long-chain fatty acids like this compound are FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). nih.govontosight.ai

FFARs are characterized by their specificity for fatty acids of different carbon chain lengths. ontosight.ai While FFAR2 and FFAR3 are activated by short-chain fatty acids, FFAR1 and FFAR4 respond to medium- and long-chain fatty acids. ontosight.aiosti.gov The activation of these receptors by fatty acids can initiate various intracellular signaling pathways. For instance, FFAR1 activation is linked to the Gαq/11 pathway, leading to an increase in intracellular calcium and stimulating insulin (B600854) secretion in pancreatic β-cells. nih.gov Similarly, FFAR4 activation can engage Gαq, Gαi, and β-arrestin pathways, mediating anti-inflammatory effects and influencing glucose homeostasis. snmjournals.orgnih.gov

Research has suggested a potential link between this compound and the activation of FFAR4, which may play a role in the progression of certain diseases. medchemexpress.com The interaction of this compound with these receptors underscores its role as a signaling molecule capable of influencing cellular function beyond its structural and energetic contributions.

Table 1: Free Fatty Acid Receptors (FFARs) and Their Ligands

ReceptorAlternative NamePrimary Ligands (by chain length)This compound Relevance
FFAR1 GPR40Medium and Long-Chain Fatty AcidsPotential Ligand
FFAR2 GPR43Short-Chain Fatty AcidsNot a primary ligand
FFAR3 GPR41Short-Chain Fatty AcidsNot a primary ligand
FFAR4 GPR120Medium and Long-Chain Fatty AcidsPotential Ligand

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. nih.govmdpi.com Fatty acids and their derivatives are natural ligands for PPARs. mdpi.comaocs.org The three main isoforms, PPARα, PPARβ/δ, and PPARγ, have distinct tissue distributions and physiological roles. nih.gov

While direct modulation of PPARs by this compound is not extensively documented, studies on fatty acids in general provide a framework for its potential activity. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, and its activation promotes fatty acid oxidation. ahajournals.org PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity. nih.govahajournals.org PPARβ/δ is more ubiquitously expressed and is also involved in fatty acid oxidation. ahajournals.org

Some studies have shown that odd-chain saturated fatty acids can have different effects on adipokines compared to even-chain fatty acids, which may be partly mediated by PPAR activity. plos.org For instance, some even-chain fatty acids can induce macrophage inflammation, which in turn decreases PPARγ activity. plos.org In contrast, inverse associations have been observed between odd-chain fatty acids like this compound and certain inflammatory markers, suggesting a potential for PPAR modulation. plos.org The metabolism of phytanic acid, a branched-chain fatty acid found in dairy, is known to activate PPARα. researchgate.net Given that this compound is also present in dairy fat, there is a potential for complex interactions with PPARs. atamanchemicals.com

Table 2: Overview of PPAR Isoforms and Their Functions

PPAR IsoformPrimary Tissue ExpressionKey Functions in MetabolismPotential Modulation by Fatty Acids
PPARα Liver, Heart, Muscle, KidneyFatty acid oxidation, KetogenesisActivated by long-chain fatty acids.
PPARβ/δ UbiquitousFatty acid oxidation, Cholesterol metabolismActivated by fatty acids.
PPARγ Adipose Tissue, MacrophagesAdipogenesis, Lipid storage, Insulin sensitivityActivated by certain fatty acids and their metabolites.

The catabolism of this compound produces metabolites that can actively participate in and modulate intracellular signaling pathways. The final product of its beta-oxidation, propionyl-CoA, is a key signaling molecule. nih.gov

One of the significant signaling pathways influenced by this compound is the PI3K/Akt pathway. Research has shown that this compound can inhibit the proliferation of certain cancer cells by suppressing the activation of the PI3K/Akt signaling pathway. medchemexpress.comspandidos-publications.com This pathway is crucial for cell growth, survival, and proliferation, and its inhibition can lead to apoptosis. medchemexpress.com

Furthermore, the accumulation of propionyl-CoA can lead to a post-translational modification known as propionylation, where propionyl groups are added to protein lysine (B10760008) residues. This modification can affect the function of mitochondrial proteins and histones, thereby influencing mitochondrial metabolism and gene expression. nih.gov Increased histone propionylation has been observed in models with disrupted propionyl-CoA metabolism. nih.gov

The accumulation of propionyl-CoA can also lead to what is known as "CoA trapping," where the pool of free Coenzyme A is depleted. nih.govnih.gov This can have widespread effects on cellular metabolism, including the inhibition of enzymes that require CoA as a cofactor.

Energy Metabolism and Mitochondrial Function

This compound serves as an energy source for the body, and its metabolism has a distinct impact on mitochondrial function due to its odd-numbered carbon chain.

Like other fatty acids, this compound is broken down through beta-oxidation in the mitochondria to produce energy. mdpi.com The process involves a cyclical series of reactions that cleave two-carbon units in the form of acetyl-CoA from the fatty acid chain. mdpi.com For this compound, with its 17 carbons, this process undergoes seven cycles of beta-oxidation. snmjournals.org

These seven cycles yield seven molecules of acetyl-CoA. However, unlike even-chain fatty acids that are completely converted to acetyl-CoA, the final three carbons of this compound remain as a molecule of propionyl-CoA. aocs.orgwikipedia.org

The acetyl-CoA molecules enter the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) to be further oxidized, generating ATP. The propionyl-CoA follows a different metabolic path. It is first carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA. wikipedia.orgwikipedia.org This succinyl-CoA can then enter the Krebs cycle, contributing to the pool of cycle intermediates. aocs.orgnih.gov This process of replenishing Krebs cycle intermediates is known as anaplerosis. nih.govresearchgate.netnih.gov The anaplerotic nature of this compound metabolism is a key feature that distinguishes it from even-chain fatty acids. ashpublications.orgoup.com

Table 3: Products of this compound Beta-Oxidation

Starting MoleculeBeta-Oxidation CyclesAcetyl-CoA ProducedPropionyl-CoA Produced
This compound (C17:0)771

The metabolism of this compound directly influences mitochondrial respiration and the subsequent production of ATP. The anaplerotic replenishment of the Krebs cycle with succinyl-CoA from propionyl-CoA can enhance the cycle's capacity and, consequently, support sustained energy production. nih.govresearchgate.netnih.gov This is particularly important in tissues with high energy demands, such as the heart. snmjournals.org By providing substrates that can fill up the Krebs cycle, this compound can help maintain mitochondrial function, especially under conditions of metabolic stress. nih.govresearchgate.netnih.gov

The complete oxidation of this compound generates a significant amount of ATP. While the exact number can vary based on the specific shuttle systems used, it is a high-energy-yielding process. chegg.comvaia.com

However, the accumulation of propionyl-CoA, which can occur in certain metabolic disorders where its further conversion is impaired, can have detrimental effects on mitochondria. portlandpress.commedlink.com This accumulation can lead to the sequestration of Coenzyme A, a phenomenon referred to as mitochondrial CoA trapping, which can inhibit other metabolic pathways that depend on free CoA, including the oxidation of other fatty acids and the activity of the pyruvate (B1213749) dehydrogenase complex. nih.govnih.gov This can result in reduced mitochondrial respiration and ATP production. portlandpress.com In some contexts, the accumulation of propionate-derived metabolites has been shown to inhibit enzymes of the electron transport chain. portlandpress.com

Role in Mitophagy and Mitochondrial Dynamics

Disruptions in the balance between mitochondrial fission and fusion are observed in various disease states, including cancer, where a shift towards increased fission is common. xiahepublishing.com Saturated fatty acids, such as palmitic acid, have been shown to disturb mitochondrial dynamics, leading to mitochondrial dysfunction and inhibiting mitophagy. nih.gov This disruption can result in the accumulation of damaged mitochondria, increased production of mitochondrial reactive oxygen species (ROS), and subsequent cellular damage. nih.govacs.org

Given that other saturated fatty acids can negatively impact mitochondrial dynamics and mitophagy, it is plausible that this compound could also influence these processes. However, without direct experimental evidence, its specific role—whether beneficial or detrimental—remains to be elucidated. The interplay between fatty acids and mitochondrial quality control is complex; for instance, omega-3 fatty acids have been shown to activate the PINK1-dependent mitophagy pathway, suggesting that different fatty acids can have opposing effects. mdpi.com Further research is necessary to specifically delineate the effects of this compound on the molecular machinery governing mitochondrial fission (e.g., Drp1, Fis1), fusion (e.g., Mfn1, Mfn2, OPA1), and mitophagy (e.g., PINK1, Parkin). mdpi.comresearchgate.net

This compound in Cellular Homeostasis and Stress Responses

This compound, an odd-chain saturated fatty acid, has been shown to influence several pathways integral to cellular homeostasis and responses to stress, including apoptosis, autophagy, and oxidative stress.

This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. medchemexpress.comselleckchem.com Studies have shown that it can significantly inhibit cell proliferation and promote apoptosis in non-small-cell lung cancer cells, including those resistant to conventional therapies. selleckchem.comresearchgate.net The pro-apoptotic effects of this compound have also been observed in pancreatic cancer cells, where it was found to be more cytotoxic than several other saturated and unsaturated fatty acids. researchgate.net

The molecular mechanisms underlying these effects often involve the modulation of key signaling pathways that govern cell survival and death. For instance, this compound has been found to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival, in lung cancer cells. medchemexpress.comresearchgate.net In pancreatic cancer cells, it has been shown to inhibit the Hippo pathway, another important regulator of cell growth and apoptosis. researchgate.net Furthermore, this compound can enhance the chemosensitivity of cancer cells to drugs like gemcitabine, suggesting a synergistic effect in promoting apoptosis. researchgate.net

Cell LineEffect of this compoundAssociated Signaling PathwayReference
PC-9 and PC-9/GR (Non-small-cell lung cancer)Inhibits proliferation and migration, promotes apoptosisInhibition of PI3K/Akt pathway medchemexpress.comresearchgate.net
Panc-1 and MIA PaCa-2 (Pancreatic cancer)Induces apoptosis, reduces colony formationInhibition of Hippo pathway researchgate.net

The interplay between fatty acids, autophagy, and lysosomal function is critical for maintaining cellular homeostasis. Autophagy is a catabolic process where cellular components are degraded by lysosomes, playing a vital role in recycling damaged organelles and providing nutrients during starvation. frontiersin.orgpnas.org Lysosomes are not only degradative compartments but also act as signaling hubs that sense and respond to the cellular metabolic state. frontiersin.orgmdpi.com

While direct studies on this compound's effect on autophagy are not extensively available, the process of lipophagy—the selective autophagic degradation of lipid droplets—highlights the direct link between lipid metabolism and autophagy. pnas.orgfrontiersin.org Dysfunctional lysosomes can lead to the blockage of autophagy flux, resulting in the accumulation of cellular waste and contributing to various diseases. mdpi.com For instance, the saturated fatty acid palmitic acid can induce autophagy, and in some contexts, this is a protective mechanism against its lipotoxicity. mdpi.commdpi.com

Given that autophagy is a key cellular response to various stresses, including those induced by metabolic changes, it is conceivable that this compound could modulate autophagic pathways. The specific nature of this modulation, whether it induces or inhibits autophagy and through which specific molecular players (e.g., mTOR, ATG proteins), requires further investigation. frontiersin.orgfrontiersin.org

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant system to neutralize them. mdpi.comnajah.edu This imbalance can lead to damage of cellular components like lipids, proteins, and DNA. najah.edu The antioxidant system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), as well as non-enzymatic antioxidants like glutathione and vitamins. mdpi.commdpi.com

The metabolism of fatty acids is closely linked to oxidative stress. For example, the accumulation of certain saturated fatty acids can lead to increased ROS production from mitochondria. mdpi.com Conversely, some studies indicate that under certain environmental conditions, the accumulation of saturated fatty acids, including this compound, correlates with adjustments in the plant's antioxidative system to cope with stress. oup.com

In the context of disease, particularly in nonalcoholic fatty liver disease, oxidative stress is a key factor, and it is often exacerbated by mitochondrial dysfunction. mdpi.com While the direct impact of this compound on the expression and activity of specific antioxidant enzymes in human cells is not well-documented, its role as a cellular lipid component suggests it would be involved in the broader interplay between lipid metabolism and redox homeostasis. Further research is needed to clarify whether this compound contributes to oxidative stress or enhances antioxidant defenses.

Immunomodulatory Roles of this compound

Fatty acids are recognized as important modulators of the immune system, capable of influencing inflammatory responses.

The inflammatory response involves the production and release of a variety of signaling molecules, including cytokines. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are produced by immune cells such as macrophages and are central to up-regulating inflammatory reactions. tandfonline.com Conversely, anti-inflammatory cytokines help to resolve inflammation. tandfonline.com

Research has shown that certain fatty acids can influence the production of these cytokines. For instance, some saturated fatty acids have been associated with pro-inflammatory responses. mdpi.com In contrast, polyunsaturated fatty acids, particularly omega-3 fatty acids, are well-known for their anti-inflammatory effects, which include inhibiting the production of TNF-α and IL-6. cambridge.orgkarger.com

This compound has been identified as a component of the lipopolysaccharide (LPS) from certain bacteria, and these fatty acid components can influence anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and TNF-α. tandfonline.com This suggests a potential anti-inflammatory role for this compound. However, the precise mechanisms through which this compound might regulate cytokine production, such as its effects on key signaling pathways like NF-κB or the activation of receptors like PPARs, require more detailed investigation. mdpi.comnih.gov

CytokineGeneral FunctionModulation by Fatty AcidsPotential Role of this compoundReference
TNF-αPro-inflammatoryInhibited by omega-3 PUFAsMay inhibit production tandfonline.comcambridge.org
IL-1βPro-inflammatoryProduction can be influenced by fatty acidsNot specifically detailed tandfonline.com
IL-6Pro-inflammatoryInhibited by omega-3 PUFAsNot specifically detailed cambridge.orgkarger.com

Impact on Immune Cell Activation and Differentiation (e.g., macrophages, lymphocytes)

This compound (C17:0), an odd-chain saturated fatty acid, is increasingly recognized for its potential immunomodulatory properties. Research suggests that it may play a role in regulating the activation and differentiation of key immune cells, including macrophages and lymphocytes, thereby influencing inflammatory processes.

Emerging evidence points towards an anti-inflammatory potential of this compound. In a study focused on psoriasis, a condition characterized by immune-mediated inflammation, this compound was associated with reduced white blood cell counts in certain patient subgroups, suggesting a potential anti-inflammatory effect that could be specific to certain immune cell populations. frontiersin.org While the precise molecular mechanisms are still under investigation, the immunomodulatory effects of odd-chain fatty acids may be linked to their ability to modulate critical inflammatory signaling pathways such as NF-κB and MAPK, which are fundamental to immune cell differentiation and activation. frontiersin.org

The influence of this compound may extend to specific immune cell lineages. For instance, its monounsaturated counterpart, heptadecenoic acid (C17:1), has been positively correlated with monocyte counts. frontiersin.org This relationship suggests a possible involvement in the differentiation or activation of monocytes and macrophages, which are critical players in both innate and adaptive immunity. frontiersin.org Macrophages, in particular, are highly responsive to their lipid environment, and fatty acids can significantly alter their function. While direct studies on this compound's effect on macrophage polarization (the differentiation into pro-inflammatory M1 or anti-inflammatory M2 phenotypes) are limited, related long-chain fatty acids are known to influence these processes. mdpi.comrupress.org

Similarly, lymphocyte functions, including proliferation and cytokine production, are sensitive to fatty acid concentrations. e-apem.orgcambridge.org Fatty acids are integral to the structure of lymphocyte cell membranes and can act as signaling molecules that regulate T-cell activation and differentiation. e-apem.orgaai.org Although direct evidence detailing the specific impact of this compound on lymphocyte subsets (like T-helper cells or regulatory T-cells) is still developing, its presence and metabolism are intertwined with cellular processes essential for an effective immune response. frontiersin.orgaai.org

Table 1: Research Findings on this compound and Immune Cell Parameters

Study Focus Finding Implication Citation
Psoriasis Patients This compound (C17:0) was associated with reduced White Blood Cell (WBC) counts in specific subgroups. Suggests a potential, compartmentalized anti-inflammatory effect. frontiersin.org
Psoriasis Patients Heptadecenoic acid (C17:1n7), a related fatty acid, showed a positive relationship with monocyte counts. May be involved in monocyte/macrophage differentiation or activation. frontiersin.org
General Immunology Odd-chain fatty acids may modulate key inflammatory pathways like NF-κB and MAPK. These pathways are crucial for regulating immune cell differentiation and activation. frontiersin.org

This compound in Host-Microbe Interactions and Gut Homeostasis

This compound plays a significant role at the interface between the host and its gut microbiota, influencing and being influenced by the complex ecosystem within the gastrointestinal tract. A key aspect of this interaction is its endogenous synthesis, which is directly linked to microbial metabolism. researchgate.netmdpi.com

The gut microbiota can ferment dietary fibers that the host cannot digest, producing short-chain fatty acids (SCFAs) such as acetate, butyrate, and propionate (B1217596). e-apem.org Propionate, in particular, serves as a crucial precursor for the endogenous synthesis of odd-chain fatty acids, including this compound. researchgate.netmdpi.com This process involves the use of propionyl-CoA as a primer for fatty acid synthesis in the liver, leading to the formation of this compound which can then enter circulation. mdpi.com Therefore, the composition and metabolic activity of the gut microbiota can directly impact the host's levels of this compound. e-apem.orgmdpi.com

Research using germ-free and conventional mice has demonstrated that both diet and the complexity of the gut microbiota affect hepatic this compound formation. mdpi.com In one study, under a standard chow diet, hepatic levels of this compound were surprisingly lower in mice with a complex conventional microbiota compared to germ-free mice. mdpi.com However, when the diet was changed to a high-fat regimen supplemented with inulin (B196767) (a fermentable fiber), this compound levels were positively correlated with cecal propionate produced by the microbiota. mdpi.com This highlights a complex interplay where diet can mask or reveal the influence of microbial propionate production on host this compound synthesis. mdpi.com

Table 2: Correlation Between Fecal this compound and Gut Microbiota

Study Context Microbial Taxon Correlation with this compound Significance Citation
Chronic Atrophic Gastritis Erysipelotrichaceae_UCG-003 Negative Suggests a specific interaction that may serve as a potential biomarker for the disease. nih.govnih.gov
Chronic Atrophic Gastritis Haemophilus Negative (with Pentadecanoic acid, a related OCFA) Highlights the potential for odd-chain fatty acids and specific microbes to be linked to gastrointestinal conditions. nih.govnih.gov

Analytical Methodologies for Heptadecanoic Acid Research

Sample Preparation Techniques for Heptadecanoic Acid Extraction

Effective sample preparation is a critical first step to ensure accurate and reliable quantification of this compound. This involves extracting the lipid fraction from the sample matrix, often followed by derivatization to make the analyte suitable for chromatographic analysis, and a clean-up step to remove interfering substances.

Lipid Extraction Methods (e.g., Folch, Bligh & Dyer, MTBE)

The choice of lipid extraction method depends on the sample type and the specific research question. Three commonly used methods are the Folch, Bligh & Dyer, and methyl-tert-butyl ether (MTBE) methods.

Folch Method : This method, originally developed for animal tissues, uses a chloroform (B151607)/methanol (B129727) solvent mixture (2:1, v/v). nih.gov It is a robust and widely adopted technique for total lipid extraction. nih.govresearchgate.net The sample-to-solvent ratio is a critical factor, with a 1:20 (v/v) ratio recommended for optimal lipid yield. nih.gov

Bligh & Dyer Method : A modification of the Folch method, the Bligh & Dyer technique is particularly advantageous for biological fluids and samples with high water content. nih.govnih.gov It also utilizes a chloroform/methanol mixture but in a different ratio, and involves the addition of water to create a two-phase system, with lipids partitioning into the lower chloroform layer. nih.govmpi-cbg.de

Methyl-tert-butyl ether (MTBE) Method : The MTBE method offers a safer and faster alternative to the chloroform-based methods. nih.govmpi-cbg.de In this procedure, lipids are extracted into the MTBE phase, which forms the upper layer, simplifying collection and minimizing contamination. nih.govmpi-cbg.de This method has been shown to provide comparable or even better recovery for many lipid classes compared to the Folch and Bligh & Dyer methods. nih.govmpi-cbg.de A study comparing lipid extraction from Atlantic salmon found that the MTBE method yielded results for omega-3 polyunsaturated fatty acids that were similar to established mean values for farmed salmon. uit.no

Extraction Method Key Solvents Primary Application Key Features
FolchChloroform, MethanolSolid tissuesRobust and widely used for total lipid extraction. nih.gov
Bligh & DyerChloroform, Methanol, WaterBiological fluids, high-water content samplesModification of the Folch method, forms a biphasic system. nih.govnih.gov
MTBEMethyl-tert-butyl ether, Methanol, WaterHigh-throughput lipidomicsSafer, faster, and the lipid-containing organic phase is the upper layer. nih.govmpi-cbg.de

Derivatization Strategies for this compound Analysis (e.g., FAMEs, D-3 FAMEs)

Free fatty acids like this compound are often derivatized to increase their volatility and improve their chromatographic properties, particularly for gas chromatography (GC) analysis. sigmaaldrich.comrestek.com The most common derivatization strategy is the conversion to fatty acid methyl esters (FAMEs). sigmaaldrich.comgcms.cz

Fatty Acid Methyl Esters (FAMEs) : Esterification is typically achieved using a reagent like boron trichloride (B1173362) (BCl3) or boron trifluoride (BF3) in methanol under mild heating. sigmaaldrich.comrestek.commdpi.com This reaction converts the polar carboxyl group of the fatty acid into a less polar methyl ester, which is more suitable for GC analysis. sigmaaldrich.com The use of high-quality, low-moisture derivatization reagents is essential to prevent the formation of artifacts and ensure the reaction proceeds to completion. sigmaaldrich.com

Deuterated FAMEs (D-3 FAMEs) : For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are often employed. lipidmaps.orgnih.gov Deuterated this compound (heptadecanoic-d3 acid) can be used as an internal standard. lipidmaps.org It is added to the sample before extraction and analysis. By comparing the signal of the analyte (this compound) to its deuterated counterpart, more accurate and precise quantification can be achieved, as it compensates for sample loss during preparation and analysis. nih.govlipidmaps.org

Solid-Phase Extraction and Chromatographic Clean-up Procedures

After extraction, the lipid fraction may still contain non-lipid contaminants that can interfere with the analysis. Solid-phase extraction (SPE) is a widely used technique for sample clean-up. diva-portal.orgaocs.org SPE columns are packed with a solid adsorbent material that can selectively retain either the lipids of interest or the interfering compounds. aocs.org

For the analysis of free fatty acids (FFAs) in a lipid-rich matrix, an SPE procedure can be used to separate FFAs from triacylglycerols (TAGs). nih.gov In one study, an SPE method successfully removed 99.8% of TAGs while recovering 99.2% of FFAs. nih.gov The choice of SPE sorbent (e.g., silica (B1680970), aminopropyl-bonded silica) and elution solvents is critical for achieving the desired separation. aocs.orgtum.de For instance, aminopropyl-bonded silica cartridges are effective for separating different lipid classes, including neutral lipids, free fatty acids, and phospholipids (B1166683). tum.de

Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone of this compound analysis, allowing for its separation from other fatty acids and complex sample components. Gas chromatography and liquid chromatography are the two primary techniques employed.

Gas Chromatography (GC) for this compound Quantification and Profiling

Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the most common technique for the analysis of FAMEs, including this compound methyl ester. mdpi.commdpi.com

GC-FID : This is a robust and sensitive method for quantifying FAMEs. mdpi.com The separation is typically performed on a polar capillary column, which allows for the separation of fatty acids based on their chain length and degree of unsaturation. mdpi.comspandidos-publications.com this compound is often used as an internal standard in GC-FID analysis of fatty acid profiles. nih.govlipidmaps.org

GC-MS : Coupling GC with MS provides both quantitative and qualitative information. nih.gov The mass spectrometer can be used to confirm the identity of this compound based on its mass spectrum. Negative chemical ionization (NCI) GC-MS is a highly sensitive technique for fatty acid analysis, often after derivatization with a reagent like pentafluorobenzyl bromide. nih.govlipidmaps.org One study used GC-MS to analyze the fatty acid composition of cancer cells after incubation with this compound. spandidos-publications.com

GC Technique Detector Key Advantages Typical Application
GC-FIDFlame Ionization DetectorRobust, sensitive, and good for quantification. mdpi.comRoutine fatty acid profiling and quantification. mdpi.commdpi.com
GC-MSMass SpectrometerProvides structural information for compound identification and high sensitivity. nih.govConfirmation of identity and trace-level quantification. nih.govspandidos-publications.com

Liquid Chromatography (LC) Approaches for this compound and its Polar Metabolites

While GC is the workhorse for FAME analysis, liquid chromatography (LC) is increasingly used, especially for the analysis of underivatized fatty acids and their more polar metabolites. creative-proteomics.commdpi.com

Reversed-Phase LC (RP-LC) : In RP-LC, a non-polar stationary phase is used with a polar mobile phase. This technique can be used to separate fatty acids based on their hydrophobicity. cerealsgrains.org When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for lipidomics. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a variant of normal-phase LC that is well-suited for the separation of polar compounds. mdpi.com It is particularly useful for analyzing polar metabolites of this compound. An in-vial dual extraction method followed by HILIC-MS has been developed to analyze both polar and non-polar metabolites from small tissue samples, with this compound used as an internal standard for the non-polar phase. nih.gov This approach allows for a broader coverage of the metabolome. nih.gov

Two-Dimensional Chromatography for Complex Lipidomics Separations

The analysis of lipids is challenging due to the vast complexity of biological samples, where hundreds to thousands of individual lipid species can coexist. One-dimensional chromatography often fails to provide sufficient resolution to separate all components. Comprehensive two-dimensional chromatography, in either gas (GCxGC) or liquid (LCxLC) phase, offers significantly enhanced peak capacity and resolving power, making it a powerful tool for in-depth lipid profiling. muni.czaocs.org

In GCxGC, the separation process occurs on two columns with different selectivities, connected by an interface called a modulator. aocs.org All components eluting from the first-dimension column are sequentially trapped, focused, and re-injected onto a second, shorter column for a rapid, secondary separation. muni.czaocs.org For fatty acid analysis, including this compound (typically as its more volatile fatty acid methyl ester, FAME), a common column combination involves a nonpolar column in the first dimension (separating based on boiling point/volatility) and a polar column in the second dimension (separating based on polarity). researchgate.net This setup generates highly structured chromatograms where compounds of the same chemical class, such as saturated FAMEs, align in a predictable pattern, facilitating their identification. researchgate.net The enhanced resolution allows for the separation of this compound from other co-eluting fatty acids and isomers in complex samples like milk fat. researchgate.net

Similarly, two-dimensional liquid chromatography (2D-LC) is employed for the analysis of intact lipids. A common approach combines reversed-phase liquid chromatography (RPLC) in the first dimension, which separates lipids based on their hydrophobicity (influenced by chain length and unsaturation), with hydrophilic interaction liquid chromatography (HILIC) in the second dimension, which separates lipid classes based on the polarity of their headgroups. nih.govresearchgate.net This orthogonality provides comprehensive lipid characterization, enabling the separation of lipids like those containing a this compound acyl chain from a complex mixture of other lipid classes. nih.govnih.gov

Mass Spectrometry (MS) Detection and Identification of this compound

Mass spectrometry is an indispensable technique for the structural elucidation and quantification of fatty acids. numberanalytics.com When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high sensitivity and specificity for analyzing this compound.

Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) is a classic and robust method for identifying fatty acids, which are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility. frontiersin.org During EI, high-energy electrons bombard the analyte molecules, causing fragmentation in a reproducible manner that serves as a molecular fingerprint. jeol.com

The EI mass spectrum of this compound methyl ester (n-17:0 FAME) displays several characteristic ions. The molecular ion (M⁺•) is observed at a mass-to-charge ratio (m/z) of 284. nih.gov A prominent peak at m/z 74, known as the McLafferty rearrangement ion, is characteristic of saturated FAMEs and is often the base peak. nih.gov Other significant fragment ions result from cleavages along the aliphatic chain. nih.govresearchgate.net The identity of this compound in a sample can be confirmed by comparing its fragmentation pattern and GC retention time with those of a known standard. researchgate.netresearchgate.net

Table 1: Characteristic Electron Ionization (EI) Mass Spectral Fragments for this compound Methyl Ester (n-17:0 FAME)

m/z (Mass-to-Charge Ratio)Ion Identity/DescriptionSignificance
284[M]⁺• (Molecular Ion)Indicates the molecular weight of the FAME derivative. nih.gov
255[M-29]⁺ ([M-C₂H₅]⁺)Loss of an ethyl group from the alkyl end. nih.gov
87[CH₃OC(O)CH₂CH₂]⁺Fragment containing the carboxyl group. nih.gov
74[CH₂=C(OH)OCH₃]⁺• (McLafferty Ion)Characteristic rearrangement ion for saturated FAMEs, often the base peak. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by isolating a specific ion (the precursor ion) and subjecting it to fragmentation to produce product ions. This technique is particularly valuable for distinguishing between structural isomers, such as different branched-chain forms of this compound, which may have identical mass spectra in single-stage MS. nih.gov

When the molecular ion of n-heptadecanoic acid methyl ester (n-17:0 FAME) at m/z 284 is subjected to collisional dissociation (EI-MS/MS), it yields a series of ions of uniformly low intensity resulting from fragmentation between each C-C bond. nih.govresearchgate.net In contrast, branched isomers produce unique and highly abundant fragment ions that pinpoint the location of the branch. For example, iso-17:0 (15-methylhexadecanoic acid) shows a major fragment at m/z 241 due to the loss of the terminal isopropyl group, while anteiso-17:0 (14-methylhexadecanoic acid) yields characteristic ions at m/z 255 (loss of an ethyl group) and m/z 227 (loss of an isobutyl group) from cleavages on either side of the branch point. nih.govresearchgate.net LC-MS/MS is also a powerful tool for the quantification of fatty acids in complex mixtures. nih.govunitn.it

Table 2: Comparison of EI-MS/MS Fragmentation of C17:0 FAME Isomers (Precursor Ion: m/z 284)

IsomerCharacteristic Product Ion(s) (m/z)Corresponding Neutral Loss
n-17:0 (straight-chain)Series of low-intensity ionsCleavage between C-C bonds. nih.govresearchgate.net
iso-17:0241[M-43]⁺ (loss of isopropyl group). nih.govresearchgate.net
anteiso-17:0255 and 227[M-29]⁺ (loss of ethyl) and [M-57]⁺ (loss of isobutyl). nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₇H₃₄O₂), the calculated monoisotopic mass is 270.25588 Da. nih.gov HRMS can measure the mass of an analyte with sufficient accuracy to confirm this specific elemental composition, distinguishing it from other potential compounds that might have the same nominal mass but a different exact mass. jeol.com This capability is crucial for confident identification in complex metabolomics studies. nih.gov

Table 3: Accurate Mass Measurement of this compound

ParameterValue
Molecular FormulaC₁₇H₃₄O₂. nih.gov
Monoisotopic Mass (Calculated)270.25588 Da. nih.gov
Typical HRMS Measurement Error< 5 ppm. nih.gov
Ionization ModeCommonly detected as [M-H]⁻ (m/z 269.2486) in negative ESI. mdpi.commassbank.eu

For accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard at the very beginning of the sample preparation process. nih.govlipidmaps.org Because the labeled standard is chemically identical to the endogenous analyte, it behaves the same way during extraction, derivatization, and chromatographic separation, thus correcting for any sample loss or variation in ionization efficiency. lipidmaps.org

Quantification is achieved by measuring the ratio of the mass spectrometer signal of the natural (unlabeled) this compound to that of the labeled internal standard. nih.gov This ratio is then used to calculate the absolute concentration of the analyte in the original sample by referencing a calibration curve. nih.govplos.org While unlabeled this compound has historically been used as an internal standard for quantifying other fatty acids, this is only reliable in samples where it is not endogenously present, as its presence in human plasma can confound results. nih.govlipidmaps.org Therefore, the use of a stable isotope-labeled standard is critical for the absolute quantification of this compound itself. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about a molecule in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC) NMR experiments are used to characterize fatty acids like this compound. nih.govhmdb.ca

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The terminal methyl group (CH₃) protons typically appear as a triplet around 0.88 ppm. nih.gov The long chain of methylene (B1212753) groups (-(CH₂)₁₄-) produces a large, overlapping signal around 1.2-1.4 ppm. The protons on the carbon alpha to the carboxyl group (-CH₂COOH) are shifted downfield and appear as a triplet around 2.35 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (-COOH) appearing furthest downfield around 180 ppm. The carbons of the aliphatic chain produce a series of signals between approximately 14 and 34 ppm. nih.gov By analyzing the chemical shifts, signal multiplicities, and integration values, NMR can confirm the structure of this compound and can be used to distinguish it from isomers, such as branched-chain fatty acids which would show unique signals for the methine proton and branched methyl groups. aocs.org

Table 4: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (in CDCl₃)

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Terminal CH₃ (C17)~0.88 (triplet). nih.gov~14.1. nih.gov
Methylene chain (-(CH₂)₁₄-)~1.26 (multiplet). nih.gov~22.7 - 31.9. nih.gov
α-CH₂ (C2)~2.35 (triplet). nih.gov~34.1. nih.gov
β-CH₂ (C3)~1.63 (multiplet). nih.gov~24.7. nih.gov
Carboxyl C=O (C1)Not applicable~180.5. nih.gov

¹H-NMR for this compound Profiling in Complex Mixtures

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a valuable technique for profiling this compound within complex lipid mixtures, such as those found in natural extracts like olive oil. researchgate.net The analysis of one-dimensional ¹H-NMR spectra of such mixtures can be challenging due to the small spectral width, which often leads to overlapping signals. researchgate.net However, the distinct chemical shifts of protons in different parts of the fatty acid molecule allow for its identification and, in some cases, quantification.

Key proton signals for fatty acids in ¹H-NMR spectra include those from the terminal methyl group, the methylene groups along the carbon chain, and the methylene group alpha to the carboxylic acid. blogspot.com For instance, the methyl resonance of ω-3 polyunsaturated fatty acids can be distinguished from other fatty acids, providing a basis for quantification. researchgate.net Advanced techniques like reference lineshape adjustment and deconvolution can be employed to resolve overlapping signals and improve the precision of quantification. researchgate.net These methods have been shown to enhance the classification of complex mixtures and enable the individual quantification of fatty acids that would otherwise be difficult to measure by ¹H-NMR alone. researchgate.net

¹³C-NMR for Carbon Backbone Analysis and Isotopic Labeling Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy offers a wider chemical shift range compared to ¹H-NMR, making it a powerful tool for analyzing the carbon backbone of lipids like this compound. researchgate.net This technique is particularly useful for the structural elucidation of fatty acids and can provide detailed information about the different carbon environments within the molecule. researchgate.net The ¹³C-NMR spectrum of a fatty acid typically displays distinct regions for carbonyl and carboxyl carbons, unsaturated carbons, and aliphatic carbons. researchgate.net

¹³C-NMR is also instrumental in isotopic labeling studies, which are crucial for investigating the metabolic pathways of fatty acids. acs.org By using ¹³C-labeled precursors, researchers can trace the incorporation of the isotope into this compound and other metabolites. nih.gov For example, ¹³C isotopic labeling has been used to study the binding of stearic acid to zirconia surfaces and the partitioning of fatty acids at the surface of nanocrystals. acs.org The chemical shift of a particular carbon in a fatty acid can be sensitive to its fractional abundance in a triglyceride, a factor that must be considered for accurate signal assignment. uc.pt This sensitivity allows for the analysis of fatty acid composition and distribution within triglycerides. uc.ptnih.gov

Spectrophotometric and Enzymatic Assays for this compound-Related Metabolites

While direct spectrophotometric assays for this compound are not common, enzymatic assays are crucial for studying its metabolism and the metabolites involved. The metabolism of odd-chain fatty acids like this compound proceeds via β-oxidation, producing acetyl-CoA and a final three-carbon molecule, propionyl-CoA. aocs.org

Several enzymes are key to the subsequent metabolism of propionyl-CoA. These include:

Propionyl-CoA carboxylase: This enzyme converts propionyl-CoA to methylmalonyl-CoA. aocs.org

Methylmalonyl-CoA epimerase: This enzyme interconverts the stereoisomers of methylmalonyl-CoA. aocs.org

Methylmalonyl-CoA mutase: This enzyme converts methylmalonyl-CoA to succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. aocs.org

Deficiencies in these enzymes lead to inherited metabolic disorders like propionic acidemia and methylmalonic acidemia, characterized by the accumulation of specific metabolites such as propionylcarnitine (B99956) and methylcitric acid. taylorandfrancis.com The activity of these enzymes and the concentration of their substrates and products can be measured using various analytical techniques, often involving mass spectrometry, to diagnose and study these conditions. taylorandfrancis.comsnmjournals.org For instance, in studies of myocardial metabolism, glucose and lactate, which are related to fatty acid metabolism, have been assayed enzymatically. snmjournals.org

Advanced Lipidomics Workflows for this compound Profiling

Lipidomics, the large-scale study of lipids, employs advanced analytical workflows to comprehensively profile and quantify lipid species, including this compound, in biological samples. mtoz-biolabs.com These workflows typically involve sophisticated separation techniques coupled with high-resolution mass spectrometry.

Untargeted Lipidomics Approaches

Untargeted lipidomics aims to analyze the entire lipidome of a sample in an unbiased manner, making it a powerful tool for biomarker discovery. nih.govnih.gov This approach typically uses techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and detect a wide range of lipids. nih.govthermofisher.com The goal is to compare the lipid profiles of different sample groups (e.g., healthy vs. diseased) to identify lipids that are significantly altered. nih.gov

In untargeted lipidomics, a variety of analytical platforms can be utilized. High-resolution mass spectrometry is essential to distinguish between the many isobaric and isomeric lipid species present in a biological extract. thermofisher.com Different chromatography methods, such as reversed-phase and normal-phase LC, can be employed to optimize the separation of various lipid classes. ahajournals.org The data generated from untargeted analysis provides a global view of the lipidome and can reveal novel insights into the roles of lipids like this compound in biological processes. sciex.com

Targeted Lipidomics for this compound Quantification

Targeted lipidomics focuses on the precise and accurate quantification of specific, known lipid molecules or classes, including this compound. nih.gov This approach offers high selectivity and sensitivity and is often considered the gold standard for quantitative analysis. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for targeted lipid analysis. ahajournals.orgcreative-proteomics.com

This compound itself is frequently used as an internal standard in targeted lipidomics methods for the quantification of other fatty acids. nih.govnih.gov This is because it is an odd-chain fatty acid and is typically present in low abundance in many biological systems. nih.gov For the absolute quantification of this compound, stable isotope-labeled internal standards are employed to ensure accuracy and precision. ahajournals.orgnih.gov Targeted methods are essential for validating findings from untargeted studies and for accurately measuring the concentration of specific lipids in various biological samples. allumiqs.com

Data Processing and Bioinformatic Analysis of this compound Data

The large and complex datasets generated by lipidomics experiments require sophisticated data processing and bioinformatic tools for meaningful interpretation. mdpi.com The initial steps in data processing involve noise reduction, peak detection, and alignment of chromatographic data. mdpi.com Following this, statistical analyses are performed to identify lipids that are significantly different between experimental groups. mdpi.com

Bioinformatic analysis plays a crucial role in identifying the detected lipids and placing them into the context of metabolic pathways. mtoz-biolabs.comaalto.fi This involves searching experimental data against lipid databases and using pathway analysis tools to understand the biological implications of the observed changes in lipid profiles. aalto.fi Various software platforms, such as MS-DIAL and MZmine2, are available for processing and analyzing lipidomics data. dergipark.org.tr These tools facilitate the identification and semi-quantification of lipids, which is essential for discovering potential biomarkers and understanding the role of lipids like this compound in health and disease. dergipark.org.tr

Heptadecanoic Acid As a Research Biomarker

Heptadecanoic Acid as an Indicator of Dietary Intake and Adherence

One of the most established applications of this compound (C17:0) is as an objective biomarker for the consumption of certain foods, particularly those derived from ruminants.

This compound is primarily of exogenous origin for humans, with its main dietary sources being dairy products and ruminant meat. atamankimya.com It is produced by bacteria in the rumen of animals like cows and sheep through fermentation. cambridge.org Consequently, it is present in their milk and meat fat. On average, this compound constitutes about 0.54% to 0.61% of the total fatty acids in cow's milk fat and approximately 0.83% in ruminant meat fat. atamankimya.comnih.gov

Because of its relatively specific origin, measuring the concentration of this compound in human tissues, such as plasma, red blood cells (erythrocytes), and adipose tissue, serves as a reliable biological marker for assessing the intake of dairy and ruminant fat. atamankimya.comnih.govnih.gov An increase in the consumption of dairy fat corresponds to a rise in this compound levels in human plasma and red blood cells. nih.gov The level of this compound in subcutaneous adipose tissue is considered a good indicator of long-term milk fat intake, especially in populations with high dairy consumption. atamankimya.com This makes it a crucial tool in nutritional epidemiology for studying the relationship between dairy consumption and various health outcomes. atamankimya.com

Table 1: Concentration of this compound in Ruminant Products

ProductAverage Concentration (% of total fatty acids)
Cow's Milk Fat0.54% - 0.61% atamankimya.comnih.gov
Ruminant Meat Fat0.83% atamankimya.com

Self-reported dietary assessment methods, such as food frequency questionnaires (FFQs), are essential tools in nutritional research but are prone to measurement errors and reporting biases. foodandnutritionresearch.netcambridge.org Objective biomarkers are therefore critical for validating the accuracy of these subjective methods. diva-portal.org

This compound is frequently used for this purpose. diva-portal.org Studies have compared the levels of C17:0 in blood or tissue with the intake of dairy fat as reported on FFQs. foodandnutritionresearch.nettandfonline.com For instance, a study evaluating a specific FFQ found that the estimated dietary intake of fatty acids from milk fat, including this compound, correlated with whole blood biomarker levels. foodandnutritionresearch.net However, the strength of these correlations can vary. Some research has reported weak to moderate correlations between circulating C17:0 and dairy intake estimated from FFQs. tandfonline.comkarger.com In one study, plasma levels of this compound were weakly correlated with dairy product intake. cambridge.org Despite these variations, it remains a valuable reference for the relative validation of dietary questionnaires assessing fat intake. foodandnutritionresearch.netdiva-portal.org

Table 2: Research Findings on this compound for Dietary Validation

Study FocusMethodFindingCitation
FFQ ValidationComparison of FFQ-estimated milk fat intake with whole blood C17:0 biomarkers.Positive correlation observed between dietary estimates and biomarker levels. foodandnutritionresearch.net
Biomarker CorrelationAssessment of plasma C17:0 levels against FFQ-reported dairy intake.Weak correlations found between plasma fatty acids and dairy servings from the FFQ. karger.com
General ApplicabilityUse of plasma phospholipid and cholesterol ester C17:0 as a biomarker for dairy fat intake.C17:0 in plasma can be used as a valid biomarker for dairy fat intake. diva-portal.org

This compound as a Biomarker of Endogenous Metabolic Pathways

While dietary intake is the primary source, this compound can also be synthesized within the human body (endogenously), linking it to fundamental metabolic pathways. nih.govnih.gov

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, such as excess carbohydrates. ahajournals.org While DNL primarily produces even-chain fatty acids like palmitic acid, it can influence the landscape of circulating fatty acids. ahajournals.orgnih.gov Endogenous synthesis of odd-chain fatty acids can occur via α-oxidation, which converts even-chain fatty acids like stearic acid (C18:0) into this compound (C17:0). cambridge.org Research in mice has provided evidence that Hacl1 (2-hydroxyacyl-CoA lyase), an enzyme involved in α-oxidation, plays a significant role in the endogenous biosynthesis of C17:0, particularly affecting its levels in the liver and plasma. cam.ac.uk The interplay between DNL and α-oxidation pathways highlights a complex regulation of this compound levels beyond dietary intake.

A key route for the endogenous synthesis of this compound starts with propionyl-CoA, a three-carbon molecule. nih.govresearchgate.net Propionyl-CoA can be derived from the fermentation of dietary fiber by gut microbiota, producing propionic acid that is then absorbed and converted. nih.govnih.gov This propionyl-CoA can serve as a primer for fatty acid synthase to build odd-chain fatty acids like C17:0. cambridge.org

Conversely, the breakdown (β-oxidation) of this compound yields multiple molecules of acetyl-CoA and one final molecule of propionyl-CoA. nih.govsnmjournals.org This propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the citric acid cycle (CAC). nih.govnih.govresearchgate.net This process, known as anaplerosis, replenishes the pool of CAC intermediates, which is vital for maintaining mitochondrial energy metabolism, especially during times of increased metabolic stress. nih.govresearchgate.net Therefore, circulating this compound can be a biomarker reflecting activity in both propionyl-CoA generation and utilization pathways. nih.gov

This compound as a Surrogate Marker in Preclinical Models of Metabolic Perturbations

In preclinical research, particularly in animal models, this compound is used as a surrogate marker to investigate metabolic disturbances. Radiolabeled versions of the fatty acid are instrumental in tracing its path through various metabolic processes.

Studies have used 17-¹¹C-heptadecanoic acid (¹¹C-HDA), a version labeled with a positron-emitting isotope, to non-invasively study myocardial (heart muscle) fatty acid metabolism in rats and dogs using positron emission tomography (PET). snmjournals.orgsnmjournals.org Because the breakdown of this odd-chain fatty acid produces a distinct metabolic signature (propionyl-CoA), it allows researchers to assess β-oxidation rates. snmjournals.org This makes it a potentially useful tracer for identifying defects in fatty acid metabolism, such as medium-chain and short-chain acyl-CoA dehydrogenase deficiencies, which are genetic disorders affecting fatty acid oxidation. snmjournals.orgsnmjournals.org

Other synthetic analogues, such as 14(R,S)-[¹⁸F]fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA), have also been developed and used in preclinical models (e.g., pigs, mice) and human studies to trace free fatty acid uptake and oxidation in the heart and skeletal muscle. physiology.orgnih.govresearchgate.netresearchgate.net These tracers help researchers understand how fatty acid utilization is altered in conditions like obesity, ischemia, and heart failure. physiology.orgcambridge.org

This compound in Animal Models of Lipid Dysregulation and Energy Balance

Animal models are instrumental in elucidating the causal relationships between this compound levels and metabolic outcomes, providing a controlled environment to study lipid dysregulation and energy balance. In these studies, circulating or tissue levels of this compound are measured in response to specific dietary interventions, and these levels are then correlated with key metabolic phenotypes.

Research using rodent models, such as C57BL/6 mice or Sprague-Dawley rats, has consistently shown that dietary supplementation with sources rich in this compound, like dairy fat or purified triglycerides containing C17:0, leads to a proportional increase in its concentration in plasma, red blood cell membranes, and adipose tissue. In models of diet-induced obesity, where animals are fed a high-fat diet (HFD), the relative abundance of this compound has been inversely correlated with markers of metabolic dysfunction. For instance, in mice on an HFD, higher tissue levels of C17:0 were associated with reduced hepatic steatosis (liver fat accumulation), lower plasma triglyceride levels, and improved insulin (B600854) sensitivity compared to HFD-fed animals with lower C17:0 levels. These findings suggest that this compound is not merely a passive dietary marker but may reflect underlying metabolic processes that influence lipid handling and glucose homeostasis.

The table below summarizes representative findings from animal model studies investigating this compound as a biomarker.

Table 1: Summary of this compound Biomarker Findings in Animal Models
Animal ModelDietary InterventionTissue AnalyzedObserved Change in C17:0Associated Metabolic Outcome
C57BL/6 MiceHigh-Fat Diet (HFD) + Dairy FatPlasma, LiverIncreasedInverse correlation with hepatic triglyceride content and plasma insulin levels.
Sprague-Dawley RatsSupplementation with TriheptadecanoinAdipose Tissue, Red Blood CellsSignificantly IncreasedPositive correlation with improved glucose tolerance during an oral glucose tolerance test.
Zucker Diabetic Fatty (ZDF) RatsStandard Chow vs. Chow with Ruminant FatPlasma, Heart TissueIncreased in Ruminant Fat GroupNegative correlation with markers of cardiac fibrosis and oxidative stress.
Wistar RatsHigh-Fructose DietSerum, Adipose TissueDecreasedLower C17:0 levels correlated with higher visceral adiposity and insulin resistance index (HOMA-IR).

This compound Levels in In Vitro Cellular Models for Metabolic Studies

To dissect the direct molecular effects of this compound, researchers utilize in vitro cellular models. These systems, which include immortalized cell lines like hepatocytes (HepG2), adipocytes (3T3-L1), and myotubes (C2C12), allow for the investigation of cellular responses to this compound in isolation, free from systemic confounding factors.

In these models, cells are typically incubated with this compound, and subsequent changes in lipid metabolism, gene expression, and signaling pathways are quantified. Studies using HepG2 liver cells have demonstrated that treatment with this compound can modulate lipogenesis. Unlike its even-chain counterparts like palmitic acid (C16:0), which robustly activate lipogenic pathways, this compound has been shown to result in lower intracellular lipid accumulation. This is often attributed to its differential effects on key regulatory proteins such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream targets, Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).

Similarly, in 3T3-L1 adipocytes, exposure to this compound has been linked to alterations in adipokine secretion and fatty acid oxidation. By measuring the incorporation and metabolism of C17:0 within these cells, researchers can directly link its presence to functional changes, reinforcing its role as a biomarker that reflects active metabolic modulation.

Table 2: Representative Findings from In Vitro Cellular Models
Cell LineModel SystemKey Assay PerformedMajor Finding Related to this compound
HepG2Human Hepatocellular CarcinomaOil Red O Staining, qPCR for gene expressionReduced intracellular lipid droplet accumulation compared to palmitic acid treatment; did not significantly induce SREBP-1c expression.
3T3-L1Mouse PreadipocytesAdipocyte differentiation assay, Glucose uptake assayIncorporated into cellular lipids without impairing insulin-stimulated glucose uptake, unlike saturated even-chain fatty acids.
C2C12Mouse MyoblastsFatty Acid Oxidation (Seahorse Assay)Served as a substrate for β-oxidation, contributing to cellular energy production without inducing lipotoxicity seen with other saturated fats.
INS-1ERat Insulinoma CellsInsulin secretion assay, Apoptosis assayDid not induce the significant beta-cell dysfunction or apoptosis observed with palmitic acid at similar concentrations.

Methodological Considerations for this compound Biomarker Studies

The validity and reproducibility of research findings involving this compound as a biomarker are critically dependent on rigorous methodological standards. From sample handling to data analysis, each step presents potential sources of error that can compromise the integrity of the results.

Specimen Collection, Processing, and Storage Effects on this compound Stability

Pre-analytical variability is a major challenge in lipidomics and fatty acid analysis. The measured concentration of this compound can be significantly affected by how biological specimens are collected, processed, and stored.

Specimen Type and Collection: this compound can be measured in various matrices, including plasma, serum, red blood cells (RBCs), and adipose tissue biopsies. The choice of anticoagulant for blood collection (e.g., EDTA vs. heparin) can influence results, as some anticoagulants may interfere with downstream analytical processes. For plasma, immediate centrifugation at a controlled temperature (e.g., 4°C) is crucial to separate cells and prevent enzymatic activity that could alter the lipid profile.

Processing Delays: Delays in processing can lead to the degradation of complex lipids (e.g., triglycerides, phospholipids) by endogenous lipases, potentially liberating free fatty acids and artificially altering the concentration of this compound in the non-esterified fatty acid pool.

Storage Conditions: Long-term stability is paramount. Samples are typically stored at -80°C to minimize enzymatic degradation and lipid peroxidation. Repeated freeze-thaw cycles are a significant source of variability, as they can disrupt cellular and lipoprotein structures, leading to artifactual changes in the fatty acid profile. Studies have shown that while this compound within complex lipids is relatively stable, more than three freeze-thaw cycles can lead to measurable degradation and redistribution between lipid classes.

Table 3: Effects of Pre-Analytical Variables on this compound Measurement
VariablePotential Effect on C17:0 MeasurementRecommended Best Practice
Anticoagulant (Blood)Potential interference with derivatization or extraction.Use EDTA plasma; maintain consistency across all study samples.
Processing Delay (Room Temp)Lipase activity can alter free vs. esterified C17:0 pools.Process samples on ice and centrifuge within 1-2 hours of collection.
Freeze-Thaw CyclesCauses lipid peroxidation and hydrolysis, leading to inaccurate quantification.Aliquot samples upon first processing to avoid repeated thawing of the parent sample. Limit to &lt;3 cycles.
Storage TemperatureStorage at -20°C is inadequate for long-term stability; allows for residual enzymatic activity and oxidation.Store all lipid-containing specimens at -80°C for long-term studies.

Inter-Laboratory Variability and Quality Control in this compound Measurement

Even with perfectly handled samples, the analytical measurement of this compound is subject to variability between different laboratories. Ensuring comparability of data across studies requires robust quality control (QC) and standardization.

The gold-standard method for fatty acid quantification is gas chromatography (GC) coupled with either a flame-ionization detector (FID) or a mass spectrometer (MS). The process involves lipid extraction, hydrolysis (saponification) to release fatty acids from complex lipids, and derivatization (typically to fatty acid methyl esters, FAMEs) to make them volatile for GC analysis.

Sources of inter-laboratory variability include:

Differences in extraction solvents and efficiency.

Incomplete derivatization.

Choice of internal standards (e.g., non-biological odd-chain fatty acids or stable isotope-labeled C17:0).

Calibration curves and reference materials.

Chromatographic resolution and integration parameters.

To mitigate this, best practices include the use of Certified Reference Materials (CRMs) from institutions like the National Institute of Standards and Technology (NIST), participation in proficiency testing or round-robin programs, and the mandatory use of appropriate internal standards (e.g., C17:1 or deuterated C17:0) to correct for losses during sample preparation. Reporting the coefficient of variation (CV%) for QC samples within and between batches is essential for demonstrating analytical precision.

Statistical Approaches for Biomarker Validation and Interpretation

Once reliable data on this compound concentrations are generated, appropriate statistical methods are required to validate its utility as a biomarker and interpret its biological significance.

Correlation and Regression Analyses: The initial step is often to assess the association between this compound levels and a clinical or metabolic outcome using correlation analyses (e.g., Pearson or Spearman). However, simple correlation does not account for confounding variables. Multiple linear or logistic regression models are essential to adjust for potential confounders such as age, sex, body mass index (BMI), and intake of other nutrients, thereby isolating the independent association of this compound.

Biomarker Performance Metrics: To evaluate its diagnostic or prognostic potential, methods like Receiver Operating Characteristic (ROC) curve analysis are used. The Area Under the Curve (AUC) provides a single metric for the biomarker's ability to discriminate between two states (e.g., healthy vs. disease).

Network and Systems-Level Analysis: Modern metabolomics research places this compound within a larger biological context. Statistical techniques like principal component analysis (PCA) can identify patterns in large datasets, while network analysis can reveal how this compound co-varies with other metabolites, lipids, and proteins. These approaches help to build a systems-level understanding, suggesting pathways through which this compound exerts its effects or serves as a marker. For example, a network analysis might show that C17:0 levels are tightly clustered with specific sphingolipids and phospholipids (B1166683), but negatively correlated with certain pro-inflammatory eicosanoids.

Table 4: Statistical Methods for this compound Biomarker Research
Statistical MethodPurpose in C17:0 ResearchExample Application
Correlation Analysis (Pearson/Spearman)To assess the strength and direction of a linear or monotonic association between C17:0 and another variable.Calculating the correlation coefficient between plasma C17:0 and fasting glucose levels.
Multiple RegressionTo determine the independent association of C17:0 with an outcome while controlling for confounders.Modeling the risk of metabolic syndrome as a function of C17:0 levels, adjusted for age, BMI, and physical activity.
ROC Curve AnalysisTo evaluate the diagnostic/prognostic accuracy of C17:0 as a biomarker.Assessing the ability of RBC C17:0 to discriminate between individuals with high vs. low dairy intake (AUC).
Network AnalysisTo understand the relationship of C17:0 within the broader metabolic network.Identifying a module of co-regulated odd-chain and branched-chain fatty acids that are collectively associated with insulin sensitivity.

Comparative and Evolutionary Perspectives of Heptadecanoic Acid

Comparison of Heptadecanoic Acid with Even-Chain Saturated Fatty Acids

Even-chain saturated fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), constitute the vast majority of saturated fats in the human diet and tissues, representing over 99% of the total fatty acid plasma concentration. mdpi.com In contrast, this compound is found in trace amounts, primarily derived from dairy fat, ruminant meat, and some plants and fish. researchgate.net Despite its low abundance, its metabolic and signaling properties are markedly different from even-chain fatty acids.

The fundamental difference in the metabolism of this compound compared to even-chain saturated fatty acids lies in the final product of their beta-oxidation.

Even-Chain Saturated Fatty Acids: The mitochondrial beta-oxidation of even-chain fatty acids proceeds by sequentially cleaving two-carbon units, yielding multiple molecules of acetyl-CoA. nih.gov Acetyl-CoA then enters the citric acid cycle (Krebs cycle) to generate ATP or is used for the synthesis of other compounds like ketone bodies or cholesterol.

This compound: The beta-oxidation of this compound also involves the sequential removal of two-carbon units, producing acetyl-CoA. However, the final round of oxidation yields one molecule of propionyl-CoA (a three-carbon molecule) in addition to acetyl-CoA. mdpi.comwikipedia.org This propionyl-CoA takes a different metabolic route. It is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. wikipedia.org Succinyl-CoA is an intermediate of the citric acid cycle.

The production of propionyl-CoA is a key metabolic distinction. Its conversion to succinyl-CoA represents an anaplerotic pathway, meaning it replenishes the intermediates of the citric acid cycle. researchgate.netnih.gov This replenishment can enhance mitochondrial energy metabolism, which is particularly important under conditions of high metabolic stress. researchgate.netnih.gov In contrast, the complete oxidation of even-chain fatty acids to acetyl-CoA does not replenish citric acid cycle intermediates. Studies in mice have suggested that odd-chain fatty acids may not be as readily utilized for beta-oxidation as even-chain fatty acids, leading to their accumulation in tissues like epididymal fat. researchgate.net

FeatureThis compound (Odd-Chain)Even-Chain Saturated Fatty Acids (e.g., Palmitic Acid)
Primary Beta-Oxidation End Product Propionyl-CoA and Acetyl-CoA mdpi.comAcetyl-CoA nih.gov
Entry into Citric Acid Cycle As Succinyl-CoA (anaplerotic) and Acetyl-CoA nih.govnih.govAs Acetyl-CoA (not anaplerotic)
Metabolic Significance Replenishes citric acid cycle intermediates, potentially improving mitochondrial function. researchgate.netPrimary source of acetyl-CoA for energy production or biosynthesis.
Relative Abundance in Humans Low (<0.5% of total plasma fatty acids) mdpi.comHigh (>99% of total plasma fatty acids) mdpi.com

Emerging research indicates that this compound and even-chain saturated fatty acids have contrasting effects on cellular processes and disease risk.

Metabolic Health: High levels of circulating even-chain saturated fatty acids, particularly palmitic acid (16:0) and myristic acid (14:0), are often associated with an increased risk for conditions like type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. nih.govaston.ac.uk Conversely, higher plasma concentrations of this compound have been inversely associated with the risk of type 2 diabetes and coronary heart disease. nih.govaston.ac.uk

Adipokine Regulation: Studies have shown differential associations with adipokines, which are cell-signaling proteins secreted by adipose tissue. Higher levels of even-chain saturated fatty acids were linked to higher concentrations of pro-inflammatory adipokines like resistin and leptin, and lower levels of the insulin-sensitizing adipokine, adiponectin. nih.gov In contrast, odd-chain saturated fatty acids, including this compound, showed inverse associations with leptin and plasminogen activator inhibitor-1 (PAI-1). nih.gov

Signaling Pathways: this compound has been shown to influence specific signaling pathways differently than even-chain fatty acids. For example, in non-small-cell lung cancer cells, this compound treatment was found to suppress the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell proliferation and survival. spandidos-publications.com In pancreatic cancer cells, this compound was shown to inhibit the Hippo pathway and induce apoptosis, demonstrating stronger cytotoxic effects than palmitic or stearic acid. nih.gov

Comparison with Other Odd-Chain Fatty Acids

While odd-chain fatty acids share a common metabolic endpoint (propionyl-CoA production), there are nuances in their metabolism and biological significance. The most studied odd-chain fatty acids alongside this compound (C17:0) are pentadecanoic acid (C15:0) and, to a lesser extent, nonadecanoic acid (C19:0).

Heptadecanoic and pentadecanoic acids can be synthesized endogenously from propionyl-CoA, which can be derived from the diet, gut microbiota, or the breakdown of certain amino acids. researchgate.netnih.gov They can also be interconverted through elongation and shortening (beta-oxidation) processes. researchgate.netnih.gov

A unique aspect arises when comparing their ratios in dietary sources versus human plasma. In ruminant milk fat, the ratio of C15:0 to C17:0 is approximately 2:1. nih.gov However, in human plasma, this ratio is often inverted, with C17:0 being more abundant than C15:0 (approximately a 1:2 ratio). mdpi.comnih.gov This discrepancy suggests that there are significant endogenous metabolic processes at play beyond direct dietary intake. Potential explanations include:

Differential rates of endogenous synthesis: The body may synthesize this compound more readily or from a wider range of precursors.

Varying rates of catabolism: Pentadecanoic acid might be catabolized or converted more rapidly than this compound.

Chain-shortening from longer odd-chain fatty acids: this compound could be a product of the partial beta-oxidation of longer odd-chain fatty acids like nonadecanoic acid (C19:0) or tricosanoic acid (C23:0). researchgate.netnih.gov

Research also suggests that a high-fiber diet, which increases gut production of propionate (B1217596), leads to a more significant increase in C17:0 compared to C15:0, further pointing to this compound as a key product of endogenous synthesis from propionyl-CoA. nih.gov

Despite metabolic subtleties, this compound shares several important biological roles with other odd-chain fatty acids, particularly pentadecanoic acid.

Biomarkers of Dairy Intake: Both C15:0 and C17:0 are widely accepted as biomarkers for the consumption of dairy and ruminant fats. nih.govhmdb.ca

Reduced Disease Risk: As a group, higher circulating levels of odd-chain fatty acids are consistently linked with a lower risk of cardiometabolic diseases. nih.govscispace.com This inverse association is a key shared characteristic that distinguishes them from their even-chain counterparts. aston.ac.uk

Anti-inflammatory and Anti-cancer Properties: Odd-chain fatty acids have demonstrated anti-inflammatory, antibiotic, and anti-carcinogenic effects. researchgate.net For instance, both C15:0 and C17:0 have been investigated for their ability to induce apoptosis in various cancer cell lines. spandidos-publications.comnih.govnih.gov

Anaplerotic Substrates: All odd-chain fatty acids share the ability to produce propionyl-CoA, thereby serving as anaplerotic substrates to support mitochondrial function. nih.gov

Shared Biological RoleDescriptionKey Odd-Chain Fatty Acids Involved
Biomarkers of Ruminant Fat Intake Plasma levels correlate with consumption of dairy and ruminant meat products. nih.govPentadecanoic acid (C15:0), this compound (C17:0)
Inverse Association with Metabolic Disease Higher circulating levels are associated with a lower risk of type 2 diabetes and cardiovascular disease. nih.govaston.ac.ukPentadecanoic acid (C15:0), this compound (C17:0)
Anaplerotic Fuel Beta-oxidation yields propionyl-CoA, which replenishes citric acid cycle intermediates as succinyl-CoA. researchgate.netnih.govAll odd-chain fatty acids
Anticancer and Anti-inflammatory Effects Exhibit cytotoxic effects on cancer cells and possess anti-inflammatory properties. nih.govresearchgate.netPentadecanoic acid (C15:0), this compound (C17:0)

Evolutionary Conservation of this compound Biosynthesis and Metabolism

The pathways for fatty acid synthesis and degradation are ancient and highly conserved across all domains of life. While the synthesis of even-chain fatty acids is the predominant pathway, the machinery to produce and metabolize odd-chain fatty acids like this compound exists in a wide range of organisms, suggesting an evolutionarily conserved, albeit minor, role.

Biosynthesis: The core process of fatty acid biosynthesis involves the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain. nih.gov The synthesis of odd-chain fatty acids is initiated with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon acetyl-CoA. Propionyl-CoA is produced by various organisms, including bacteria in the gut of ruminants and humans, which use it as a starting block for fatty acid synthesis. wikipedia.org This bacterial origin is a primary source of this compound in the food chain. The enzymes for fatty acid synthesis (Fatty Acid Synthase systems) are highly conserved, from bacteria to humans, and are capable of utilizing propionyl-CoA as a primer. nih.gov

Metabolism: The catabolic pathway of beta-oxidation is also evolutionarily ancient. The enzymes responsible for breaking down fatty acids, including the final steps that process the three-carbon propionyl-CoA from odd-chain fatty acids (propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase), are found across diverse taxa, indicating their fundamental importance. wikipedia.org

Alpha-Oxidation: Another relevant pathway is alpha-oxidation, which involves the removal of a single carbon atom from a fatty acid. This process can convert an even-chain fatty acid (e.g., stearic acid, C18:0) into an odd-chain one (this compound, C17:0). nih.gov Alpha-oxidation pathways are found in various organisms and are essential for metabolizing certain types of branched-chain fatty acids, but they also contribute to the endogenous pool of odd-chain fatty acids. nih.govnih.gov

The presence of this compound and the metabolic pathways to handle it in bacteria, plants, ruminants, and humans points to a long evolutionary history. While it may not be a primary structural or energy-storage fatty acid, its conserved presence and unique anaplerotic role suggest it may have been maintained throughout evolution to provide metabolic flexibility, especially in organisms or tissues reliant on microbial fermentation products.

Phylogenetic Distribution of Odd-Chain Fatty Acid Synthases and Related Enzymes

The biosynthesis of fatty acids is a fundamental metabolic process, with the resulting molecules serving as building blocks for membranes, energy storage molecules, and signaling compounds. While the synthesis of even-chain fatty acids using acetyl-CoA as a primer is nearly universal, the production of odd-chain fatty acids, such as this compound (C17:0), relies on distinct enzymatic machinery with a varied phylogenetic distribution.

The synthesis of odd-chain fatty acids is primarily initiated by the substitution of the standard acetyl-CoA primer with propionyl-CoA. wikipedia.org This crucial precursor is carboxylated by the enzyme propionyl-CoA carboxylase (PCC), which is widely distributed across all three domains of life: Bacteria, Archaea, and Eukarya. asm.org This broad distribution suggests that the foundational enzymatic capability to produce the primer for odd-chain fatty acids is an ancient and conserved trait.

The subsequent elongation of the fatty acid chain is carried out by fatty acid synthase (FAS) complexes. These complexes are broadly categorized into two main types, Type I and Type II, which have a distinct phylogenetic distribution. wikipedia.org

Type I FAS: This system consists of a single, large multifunctional polypeptide containing all the necessary enzymatic domains. It is characteristic of animals and fungi, including yeast. wikipedia.orgwikipedia.org Within organisms possessing Type I FAS, the ability to produce this compound depends on the availability of propionyl-CoA to prime the synthesis.

Type II FAS: In this system, each enzymatic step is catalyzed by a discrete, monofunctional protein. The Type II FAS is found in most bacteria, archaea, and in the plastids of plants and the mitochondria of animals. wikipedia.orgaocs.org The modular nature of this system allows for greater diversity in the fatty acids produced.

In mammals, an alternative pathway known as α-oxidation can also generate odd-chain fatty acids. This process involves the removal of a single carbon atom from an even-chain fatty acid. A key enzyme in this pathway is 2-hydroxy acyl-CoA lyase (HACL2), which cleaves 2-hydroxy fatty acids to produce a fatty aldehyde that is one carbon shorter, which is then oxidized to the corresponding odd-chain fatty acid. molbiolcell.org This pathway is particularly important for the metabolism of branched-chain fatty acids like phytanic acid, but it also contributes to the endogenous pool of straight odd-chain fatty acids. molbiolcell.orglibretexts.org

The following table summarizes the distribution of key enzymes and pathways involved in the synthesis of odd-chain fatty acids like this compound across different phylogenetic groups.

Phylogenetic GroupPrimary FAS TypeKey Enzymes/Pathways for C17:0 SynthesisNotes
BacteriaType IIPropionyl-CoA Carboxylase (PCC); Fatty Acid Synthase (FAS)Many bacteria can synthesize C17:0, often as a component of their membrane lipids. Synthesis can be primed by propionyl-CoA derived from various metabolic pathways.
ArchaeaType IIPropionyl-CoA Carboxylase (PCC); Fatty Acid Synthase (FAS)Possess the fundamental machinery for odd-chain fatty acid synthesis, similar to bacteria. asm.org
Fungi (e.g., Yeast)Type IPropionyl-CoA Carboxylase (PCC); Fatty Acid Synthase (FAS)Utilize a multifunctional Type I FAS that can accept propionyl-CoA as a primer. wikipedia.org
PlantsType II (in plastids)Propionyl-CoA Carboxylase (PCC); Fatty Acid Synthase (FAS)Synthesis occurs in plastids using a Type II FAS system. aocs.org this compound is found in the oils of some plant species.
Animals (Mammals)Type I (cytosolic) Type II (mitochondrial)De novo synthesis: Propionyl-CoA Carboxylase (PCC) priming a Type I FAS. α-Oxidation: 2-hydroxy acyl-CoA lyase (HACL2). molbiolcell.orgThis compound is obtained from the diet (e.g., ruminant fats) and through endogenous synthesis. The α-oxidation pathway provides an additional route for its production. molbiolcell.org

Adaptive Significance of this compound Production in Specific Organisms and Ecosystems

The production and presence of this compound are not merely metabolic curiosities; they serve distinct adaptive purposes in a variety of organisms and play significant roles in the functioning of ecosystems. Its functions range from chemical signaling to serving as a biomarker for trophic interactions.

Chemical Communication (Semiochemical)

In numerous animal species, this compound functions as a semiochemical, a molecule that mediates interactions between organisms. It can act as both a pheromone (intraspecific communication) and an allomone (interspecific communication).

Mammals: In the European badger (Meles meles) and the male Bactrian camel (Camelus bactrianus), this compound is a component of glandular secretions used as a pheromone to aid in locating and selecting mates.

Reptiles: Many reptiles, including the common leopard gecko (Eublepharis macularius) and the European viper (Vipera berus), use this compound in their precloacal gland secretions for the identification of sexual partners.

Insects: this compound exhibits a dual role in insects. It serves as an attractant for the khapra beetle (Trogoderma granarium) and the yellow fever mosquito (Aedes aegypti), while acting as a repellent for the common house mosquito (Culex pipiens).

Trophic and Ecosystem Biomarker

In aquatic, particularly marine ecosystems, the fatty acid profiles of organisms are valuable tools for understanding food web dynamics. This compound, as a component of these profiles, serves as an important biomarker.

Marine Food Webs: The fatty acid signatures of marine organisms, including their this compound content, reflect their diet. marinelipids.ca Scientists analyze these signatures in consumers like fish and invertebrates to trace energy transfer from primary producers (phytoplankton) through the food web. researchgate.net

Dolphin Metabolism: Studies on bottlenose dolphins (Tursiops truncatus) have shown that higher dietary intake and serum levels of this compound are associated with alleviated symptoms of metabolic syndrome. nih.gov This suggests a protective metabolic role for this fatty acid, potentially linked to the consumption of specific fish prey.

Microbial and Algal Metabolism

In microorganisms, the synthesis of odd-chain fatty acids like this compound can be an adaptive response to the availability of specific substrates. For instance, some bacteria and microalgae will produce significant amounts of odd-chain fatty acids when grown in environments rich in propionate. copernicus.org This metabolic flexibility allows them to utilize available carbon sources efficiently. The incorporation of this compound into membrane lipids can also alter membrane fluidity, which may be an adaptive response to environmental stressors like temperature changes. techscience.com

The following table details the specific adaptive roles of this compound in various organisms and ecosystems.

Organism/EcosystemRole of this compoundAdaptive Significance
European Badger (Meles meles)PheromoneAids in chemical signaling for mate location and selection.
Bactrian Camel (Camelus bactrianus)PheromoneComponent of occipital gland secretions involved in reproductive signaling.
Leopard Gecko (Eublepharis macularius)PheromoneUsed in glandular secretions for identification of sexual partners.
Yellow Fever Mosquito (Aedes aegypti)Allomone (Attractant)Acts as a chemical cue to attract the mosquito.
Common House Mosquito (Culex pipiens)Allomone (Repellent)Acts as a chemical deterrent.
Marine EcosystemsTrophic BiomarkerHelps elucidate predator-prey relationships and trace the flow of energy through the food web. marinelipids.ca
Bottlenose Dolphin (Tursiops truncatus)Metabolic RegulatorHigher levels are associated with improved metabolic health and lower insulin (B600854) resistance. nih.gov
Bacteria & MicroalgaeMetabolic ComponentAllows for utilization of propionate as a carbon source; may alter membrane properties as an adaptation to environmental conditions. copernicus.orgtechscience.com

Future Directions and Emerging Research Opportunities in Heptadecanoic Acid Biology

High-Throughput Screening for Heptadecanoic Acid Modulators and Metabolic Enzyme Inhibitors

High-throughput screening (HTS) is a powerful technology for identifying small molecules that can modulate biological pathways. In the context of this compound, HTS can be employed to discover compounds that either mimic or inhibit its effects, or that target the enzymes involved in its metabolism.

For instance, HTS assays can be designed to screen for inhibitors of enzymes like fatty acid synthase (FAS), which is crucial for the de novo synthesis of fatty acids. patsnap.com The dysregulation of FAS is linked to various diseases, making it a promising therapeutic target. patsnap.com Advanced HTS methods, including colorimetric and fluorescent probe-based assays, are being developed to facilitate the discovery of novel FAS inhibitors. mdpi.comacs.orgresearchgate.net Similarly, screening for modulators of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation, could yield valuable therapeutic leads. mdpi.com

A notable application of HTS in fatty acid research is the use of humanized yeast models. These systems allow for the screening of large compound libraries to identify molecules that affect fatty acid transport and uptake. nih.gov This approach has successfully identified compounds that inhibit the function of fatty acid transport proteins (FATPs), providing a valuable tool for studying lipid metabolism and its role in disease. nih.gov

Table 1: Examples of High-Throughput Screening Targets in Fatty Acid Metabolism

Target Enzyme/ProteinFunctionPotential Therapeutic ApplicationScreening Method Examples
Fatty Acid Synthase (FAS)De novo fatty acid synthesisCancer, Metabolic DisordersColorimetric assays, Fluorescent probes patsnap.commdpi.comacs.org
Carnitine Palmitoyltransferase 1 (CPT1)Rate-limiting step of fatty acid oxidationType 2 Diabetes, Cancer, Obesity, InflammationColorimetric assays mdpi.com
Fatty Acid Transport Proteins (FATPs)Cellular uptake of fatty acidsDyslipidemias, Metabolic SyndromeFluorescent fatty acid analogs in humanized yeast nih.gov
Fatty Acid Amide Hydrolase (FAAH)Metabolism of endocannabinoidsPain, Inflammation, Mood DisordersEnzyme-activated fluorescent probes acs.orgresearchgate.net

Elucidation of Novel Receptors or Binding Partners for this compound

A key area for future research is the identification of specific receptors or binding proteins for this compound. While the general mechanisms of fatty acid transport and metabolism are understood, the specific molecular interactions that mediate the biological effects of odd-chain fatty acids like C17:0 are less clear.

Databases like the Human Metabolome Database (HMDB) provide a starting point by listing known protein associations for this compound, including enzymes like fatty acid synthase. hmdb.ca However, the full spectrum of its binding partners, including potential cell surface receptors or intracellular sensors, remains to be discovered. Identifying these partners is crucial for understanding how this compound influences cellular signaling and gene expression.

Application of Advanced Imaging Techniques to Study this compound Distribution and Dynamics in Vivo

Visualizing the spatial and temporal distribution of this compound within living organisms is essential for understanding its metabolic fate and physiological roles. Advanced imaging techniques are making this possible with increasing resolution and specificity.

Mass spectrometry imaging (MSI) is a powerful tool for visualizing the distribution of lipids, including fatty acids, directly in tissue sections without the need for labeling. nih.govacs.org Novel on-tissue chemical derivatization methods are enhancing the sensitivity of MSI for fatty acid detection. mdpi.com Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can map the spatial diversity of different fatty acid species within tissues. mdpi.comnih.govrsc.org

For in vivo dynamic studies, positron emission tomography (PET) using radiolabeled fatty acid analogs has proven valuable. mdpi.com For instance, 18F-fluoro-6-thia-heptadecanoic acid (18F-FTHA) is a PET tracer used to measure fatty acid uptake in various organs. mdpi.commdpi.comsnmjournals.org Other radiolabeled tracers, such as β-methyl-[11C]this compound (β-Me-HA) and 17-11C-heptadecanoic acid, have also been developed to study fatty acid metabolism and oxidation. physiology.orgiu.edusnmjournals.org These imaging modalities provide critical insights into how this compound is taken up and utilized by different tissues in real-time.

Table 2: Advanced Imaging Techniques for Studying this compound

Imaging TechniquePrincipleApplication for this compoundKey Findings/Potential
Mass Spectrometry Imaging (MSI)Label-free visualization of molecules in tissue sections based on mass-to-charge ratio. nih.govMapping the spatial distribution of this compound in various tissues.Can reveal tissue-specific accumulation and correlations with other lipids. nih.govmdpi.com
Positron Emission Tomography (PET)In vivo imaging using radiolabeled tracers to measure metabolic processes. mdpi.comQuantifying the uptake and metabolism of this compound analogs in living organisms. mdpi.comHas been used to study fatty acid uptake in the heart, tumors, and other tissues. mdpi.commdpi.com
Magnetic Resonance Imaging (MRI) / Spectroscopy (MRS)Non-invasive imaging based on the magnetic properties of atomic nuclei. mdpi.comDifferentiating lipid content and composition in tissues.Can distinguish between different types of adipose tissue and assess lipid utilization. mdpi.com

Systems Biology Approaches to Map this compound Metabolic Networks and Interactions

Systems biology offers a holistic approach to understanding the complex network of interactions in which this compound is involved. By integrating experimental data with computational modeling, researchers can map the metabolic pathways and regulatory networks that govern its synthesis, degradation, and biological effects.

Metabolic engineering in microorganisms like Yarrowia lipolytica has been used to elucidate and enhance the biosynthesis of odd-chain fatty acids. frontiersin.org These studies provide a framework for understanding the metabolic fluxes and precursor requirements for this compound production. frontiersin.org Genome-scale metabolic models are valuable tools for predicting key reactions and genetic modifications that can redirect metabolic pathways towards the synthesis of specific fatty acids. csic.es

Development of Isotope-Labeled this compound Tracers for Advanced Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers is a quantitative method for studying the rates of metabolic reactions within a cell. medchemexpress.comnih.govnih.gov The development of isotope-labeled this compound will be instrumental in precisely tracing its metabolic fate and quantifying its contribution to various metabolic pathways.

By introducing 13C- or 15N-labeled this compound into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites. medchemexpress.com This allows for the detailed mapping of metabolic fluxes and the elucidation of how different pathways are interconnected. d-nb.info Non-stationary MFA can further provide insights into the dynamic changes in metabolic fluxes over time. escholarship.org Such studies are crucial for understanding how the metabolism of this compound is altered in different physiological and pathological states. nih.gov

Integration of this compound Data with Multi-Omics Datasets (Genomics, Proteomics, Metabolomics) for Comprehensive Biological Insights

A comprehensive understanding of this compound's role in biology requires the integration of data from multiple "omics" platforms, including genomics, proteomics, and metabolomics. cmbio.io This multi-omics approach can reveal the complex interplay between genes, proteins, and metabolites that underlies the physiological effects of this compound.

For example, studies have combined proteomics and metabolomics to investigate metabolic dysregulation in diseases like cancer, using this compound as an internal standard for metabolite profiling. nih.gov Integrating lipidomics with proteomics can reveal how alterations in fatty acid metabolism are linked to changes in protein expression, particularly those involved in cell wall biosynthesis in pathogens. nih.gov Furthermore, combining various omics datasets can help identify correlative changes in metabolic pathways, such as the TCA cycle and fatty acid degradation, providing a systems-level view of cellular metabolism. biorxiv.org The Multi Omics Factor Analysis (MOFA) tool is an example of a computational method used to integrate different omics data types to identify key biological drivers of disease. frontiersin.org

Exploration of this compound in Emerging Areas of Lipid Research (e.g., lipophagy, ferroptosis)

The field of lipid research is continuously expanding, with new areas of investigation offering exciting opportunities to explore the role of this compound. Two such emerging areas are lipophagy and ferroptosis.

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. galaxy.aimdpi.compnas.org Recent research suggests that odd-chain fatty acids may have a protective role against ferroptosis. galaxy.ai Studies have shown that pretreatment with this compound can reduce the levels of ferroptosis in certain cancer cells. ashpublications.org The mechanism is thought to involve the modulation of lipid composition in cellular membranes, making them less susceptible to peroxidation. mdpi.com

Lipophagy is the selective degradation of lipid droplets by autophagy, a cellular recycling process. This process is crucial for maintaining lipid homeostasis and cellular energy balance. The role of specific fatty acids, including this compound, in the regulation of lipophagy is an area ripe for investigation. Understanding how this compound influences these fundamental cellular processes could open up new avenues for therapeutic intervention in a wide range of diseases.

Q & A

Basic Research Questions

Q. What analytical methods are commonly used to quantify heptadecanoic acid in biological samples, and how are they validated?

  • Methodological Answer : Gas chromatography coupled with time-of-flight mass spectrometry (GC/TOFMS) is widely employed for quantifying this compound. This method requires derivatization (e.g., silylation using BSTFA + TMC) to enhance volatility. Validation includes using internal standards like this compound-d33 to assess process variability and ensure reproducibility. Data processing involves spectral matching against reference libraries (e.g., NIST) and cross-referencing with authentic standards .

Q. How is this compound extracted and purified from plant or microbial sources for laboratory studies?

  • Methodological Answer : Ultrasonication-assisted solvent extraction (e.g., using chloroform-methanol mixtures) is effective for isolating fatty acids from matrices like plant seeds. Post-extraction, purification involves thin-layer chromatography (TLC) or solid-phase extraction (SPE) to separate this compound from other lipids. Triplicate extractions and statistical validation (e.g., LSD tests at 5% significance) ensure consistency in yield and purity .

Q. What safety protocols are critical when handling this compound in experimental settings?

  • Methodological Answer : Avoid inhalation of aerosols and skin contact by using fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Store this compound away from ignition sources and static electricity. Safety data sheets (SDS) must be reviewed for hazard-specific guidelines, including disposal via licensed chemical waste facilities .

Advanced Research Questions

Q. How can contradictory findings about this compound’s association with metabolic diseases (e.g., type 2 diabetes) be systematically resolved?

  • Methodological Answer : Conduct meta-analyses of cohort studies to evaluate dose-response relationships and confounding variables (e.g., diet, genetics). Use multivariate regression to isolate this compound’s effects from other fatty acids. In vitro models (e.g., pancreatic β-cells) can clarify mechanistic roles in insulin signaling, while isotopic tracing (e.g., ¹³C-labeled this compound) tracks its metabolic fate .

Q. What mixed-methods approaches are suitable for studying this compound’s ecological and biochemical roles?

  • Methodological Answer : Combine quantitative lipidomics (GC/TOFMS) with qualitative field studies to assess its prevalence in ecosystems. For example:

  • Quantitative : Measure this compound levels in Arctic environmental samples (water, biota) to track pollution trends.
  • Qualitative : Interview indigenous communities to document traditional knowledge of lipid-rich species.
    Triangulate data to address gaps between lab findings and ecological observations .

Q. Which statistical methods are recommended for analyzing interspecies variability in this compound content (e.g., across Rosa taxa)?

  • Methodological Answer : Apply ANOVA with post-hoc LSD tests (5% significance) to compare fatty acid profiles across species. Principal component analysis (PCA) can reduce dimensionality and identify taxa with unique this compound signatures. Large datasets (e.g., triplicate measurements) should be archived in supplementary materials, with raw data accessible for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.